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  • Product: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
  • CAS: 769167-55-7

Core Science & Biosynthesis

Foundational

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties

Topic: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Intermediate for Macrocyclic HCV Protease Inhibitors

Executive Summary

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (CAS: 769167-55-7) is a specialized non-proteinogenic amino acid derivative.[1] It serves as the critical P3 building block in the synthesis of BILN 2061 (Ciluprevir) , the first NS3/4A protease inhibitor to demonstrate proof-of-concept in humans for Hepatitis C Virus (HCV) treatment.

Its structural uniqueness lies in the terminal alkene at the C8 position—designed specifically for Ring-Closing Metathesis (RCM) macrocyclization—and the cyclopentyloxycarbonyl (Cyc) protecting group, which provides optimal lipophilic interactions within the S3 pocket of the viral protease. This guide details its physicochemical properties, industrial-scale biocatalytic synthesis, and reactivity profile.

Chemical Identity & Physicochemical Properties[1][2]

The compound is an


-amino acid protected by a carbamate. Unlike standard Boc- or Cbz-protected amino acids, the cyclopentyl group is installed early to define the P3 pharmacophore.
Table 1: Chemical Specifications
PropertySpecification
IUPAC Name (2S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid
Common Name P3-Cyc-Non-8-enoic Acid
CAS Number 769167-55-7
Molecular Formula

Molecular Weight 283.36 g/mol
Stereochemistry (S)-enantiomer (>99.5% ee required for API synthesis)
Physical State Viscous light yellow liquid (often crystallizes upon high purity/cooling)
Boiling Point ~462°C (Predicted at 760 mmHg)
pKa ~4.01 (Carboxylic acid)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthetic Routes & Process Chemistry

The synthesis of this molecule presents a classic challenge in process chemistry: installing the alkene "handle" while establishing the (S)-stereocenter with high enantiomeric excess (ee). Two primary routes dominate the literature: Enzymatic Kinetic Resolution (the industrial route) and Biocatalytic Reductive Amination (the second-generation route).

Route A: Enzymatic Kinetic Resolution (Industrial Standard)

Developed for the pilot-plant production of BILN 2061, this route relies on the selective hydrolysis of an N-acetylated racemic precursor by Acylase I (from Aspergillus melleus).

Protocol Logic:

  • Racemic Synthesis: 2-Acetylamino-non-8-enoic acid is prepared via standard Strecker or acetamidomalonate synthesis starting from 7-bromohept-1-ene.

  • Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the (S)-amide to the free (S)-amino acid. The (R)-amide remains unreacted.

  • Separation: The free (S)-amino acid is separated from the unreacted (R)-amide via pH adjustment and extraction.

  • Recycling: The (R)-amide is racemized using acetic anhydride, converting it back to the racemic starting material, theoretically allowing 100% yield.

  • Capping: The free amine is protected with cyclopentyl chloroformate or succinimidyl cyclopentyl carbonate.

Route B: Biocatalytic Reductive Amination (Direct Asymmetric)

A more convergent approach avoids the resolution step entirely by converting the corresponding


-keto acid directly to the (S)-amino acid using an amino acid dehydrogenase.

Protocol Logic:

  • Precursor Assembly: Grignard addition of 7-bromohept-1-ene to diethyl oxalate yields the

    
    -keto ester.[2]
    
  • Reductive Amination: An engineered dehydrogenase (e.g., Leucine DH or Phenylalanine DH variants) catalyzes the reductive amination using ammonia and NADH/formate dehydrogenase for cofactor recycling.

  • Result: >99% ee and >90% conversion in a single step, bypassing the need for recycling loops.

Visualizing the Industrial Workflow

The following diagram illustrates the Route A (Kinetic Resolution) workflow, highlighting the critical recycling loop that makes this process economically viable for drug manufacturing.

G node_start Racemic Precursor (N-Acetyl-2-amino-non-8-enoic acid) node_enzyme Biocatalysis (Acylase I, pH 7.5, 37°C) node_start->node_enzyme node_sep Separation (Acid/Base Extraction) node_enzyme->node_sep Mixture node_S_amino (S)-2-Amino-non-8-enoic acid (Free Amine) node_sep->node_S_amino Aqueous Phase node_R_amide (R)-N-Acetyl-amide (Unreacted) node_sep->node_R_amide Organic Phase node_protect Protection (Cyclopentyl Chloroformate) node_S_amino->node_protect node_racem Racemization (Ac2O, Heat) node_R_amide->node_racem node_racem->node_start Recycle Loop node_final FINAL PRODUCT (S)-2-Cyclopentyloxycarbonylamino- non-8-enoic acid node_protect->node_final

Figure 1: Industrial Kinetic Resolution Workflow. Note the recycling of the (R)-enantiomer to maximize atom economy.

Reactivity Profile & Application

Ring-Closing Metathesis (RCM)

The terminal alkene at C8 is the functional "warhead" for macrocyclization.

  • Mechanism: In the synthesis of BILN 2061, this alkene reacts with a vinylcyclopropane moiety on the P1 unit.

  • Catalyst Compatibility: The reaction typically employs Hoveyda-Grubbs II catalysts.

  • Critical Control Point: The purity of the alkene is paramount. Isomerization of the double bond (migration to C7) renders the molecule inactive for RCM.

Carbamate Stability (P3 Capping)

The cyclopentyloxycarbonyl group is more acid-labile than a Cbz group but more stable than a standard Boc group under certain conditions.

  • Acid Sensitivity: It can survive mild acidic workups but will cleave in strong acids (e.g., TFA/DCM 1:1), regenerating the free amine.

  • Lipophilicity: The cyclopentyl ring provides a specific hydrophobic interaction in the HCV protease S3 subsite, increasing potency by ~10-fold compared to linear alkyl carbamates.

Analytical Specifications & Quality Control

For researchers utilizing this intermediate, the following QC parameters are mandatory to ensure downstream success.

Table 2: Quality Control Parameters
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6 or CDCl3)Conforms to structure; characteristic alkene signals at

5.8 (m) and 5.0 (d).
Enantiomeric Purity Chiral HPLC (Chiralpak AD-H or similar)> 99.5% ee (Critical for biological activity)
Chemical Purity HPLC (C18 Reverse Phase)> 98.0%
Residual Solvent GC Headspace< 5000 ppm (Class 3 solvents)
Water Content Karl Fischer< 1.0% w/w

Experimental Protocol: Protection of (S)-2-Amino-non-8-enoic Acid[3][4]

Note: This protocol assumes the isolation of the free amino acid from the enzymatic step.

Reagents:

  • (S)-2-Amino-non-8-enoic acid (1.0 eq)

  • Cyclopentyl chloroformate (1.1 eq) (Freshly prepared or commercial)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Water/Dioxane (1:1 v/v)

Procedure:

  • Dissolution: Dissolve (S)-2-amino-non-8-enoic acid and

    
     in Water/Dioxane at 0°C.
    
  • Addition: Dropwise add cyclopentyl chloroformate over 30 minutes, maintaining temperature < 5°C. The reaction is exothermic.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (ninhydrin stain should disappear) or HPLC.

  • Workup:

    • Wash the basic aqueous layer with diethyl ether (removes unreacted chloroformate/alcohol).

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2-3.

    • Extract the product into Ethyl Acetate (3x).

  • Isolation: Dry organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Result: The product is obtained as a viscous oil. If crystallization is required, triturated with cold hexanes.

References

  • Faucher, A. M., et al. (2004).[3] "Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans." Organic Letters, 6(17), 2901–2904.[3] [3]

  • Yee, N. K., et al. (2006). "Efficient Process for the Synthesis of (S)-2-Cyclopentyloxycarbonylamino-8-nonenoic Acid." Journal of Organic Chemistry, 71(18), 7133–7136.

  • Tsantrizos, Y. S., et al. (2003). "Structure-Based Design of a Potent Inhibitor of the Hepatitis C Virus NS3 Protease: BILN 2061." Angewandte Chemie International Edition, 42(12), 1356–1360.

  • ChemicalBook. (n.d.). "(S)-2-(cyclopentyloxycarbonylamino)non-8-enoic acid Properties."

Sources

Exploratory

Technical Monograph: (S)-2-(Cyclopentyloxycarbonylamino)non-8-enoic Acid

This guide provides an in-depth technical analysis of (S)-2-(Cyclopentyloxycarbonylamino)non-8-enoic acid , a critical non-proteinogenic amino acid intermediate used in the synthesis of macrocyclic Hepatitis C Virus (HCV...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-2-(Cyclopentyloxycarbonylamino)non-8-enoic acid , a critical non-proteinogenic amino acid intermediate used in the synthesis of macrocyclic Hepatitis C Virus (HCV) protease inhibitors.

Chemical Constitution & Nomenclature[1][2]

This molecule is a chiral, olefinic amino acid derivative. Its structural integrity is defined by a 9-carbon backbone containing a terminal alkene and a carbamate-protected


-amine.
Systematic Nomenclature (IUPAC)

The systematic naming follows the priority rules: Carboxylic acid > Carbamate (Ester/Amide hybrid) > Alkene.

  • Parent Chain: Non-8-enoic acid (9 carbons, C1=COOH, C8=Double Bond).

  • Substituent at C2: Amino group.

  • Protection on Nitrogen: Cyclopentyloxycarbonyl group (Cyclopentyl-O-CO-).

  • Stereochemistry: The chiral center at C2 is in the (S) configuration (equivalent to natural L-amino acids).

Official IUPAC Name: (2S)-2-{[(Cyclopentyloxy)carbonyl]amino}non-8-enoic acid

Alternative Technical Names:

  • N-(Cyclopentyloxycarbonyl)-L-2-amino-8-nonenoic acid

  • (S)-2-((Cyclopentyloxycarbonyl)amino)-8-nonenoic acid[1]

  • P3-Fragment (in the context of BILN 2061/Ciluprevir synthesis)

Structural Specifications
ParameterData
Molecular Formula

Molecular Weight 283.37 g/mol
Chiral Center C2 (S-configuration)
Functional Groups Carboxylic Acid, Carbamate, Terminal Alkene
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

Therapeutic Utility & Mechanism[4]

This compound serves as the P3 Building Block in the synthesis of macrocyclic HCV NS3/4A protease inhibitors, most notably Ciluprevir (BILN 2061) .

The Role in Macrocyclization

The terminal alkene at C9 (relative to the backbone) acts as a "handle" for Ring-Closing Metathesis (RCM) .

  • Peptide Assembly: The acid moiety of this P3 fragment is coupled to a P2 proline derivative, which is then coupled to a P1 vinyl-aminocyclopropane unit.

  • Macrocyclization: A Ruthenium-based catalyst (e.g., Hoveyda-Grubbs) facilitates metathesis between the P3 nonenyl side chain and the P1 vinyl group.

  • Result: Formation of a 15-membered macrocycle that locks the inhibitor into a bioactive conformation, mimicking the substrate of the NS3 protease.

Mechanism of Action Diagram

The following diagram illustrates the structural logic of using this intermediate in drug design.

G Start P3 Fragment (Non-8-enoic acid deriv.) Tripeptide Acyclic Tripeptide Precursor Start->Tripeptide Peptide Coupling P2 P2 Fragment (Proline deriv.) P2->Tripeptide P1 P1 Fragment (Vinyl-ACCA) P1->Tripeptide RCM Ring-Closing Metathesis (Ru Catalyst) Tripeptide->RCM Olefin Alignment Macrocycle 15-Membered Macrocyclic Inhibitor RCM->Macrocycle Cyclization

Caption: Logical flow from the P3 non-8-enoic acid fragment to the final macrocyclic drug scaffold via Ring-Closing Metathesis.

Synthetic Methodology: The Enzymatic Resolution Route

While asymmetric hydrogenation (using Rh-DuPHOS) is possible, the most scalable and cost-effective industrial route was developed by Boehringer Ingelheim. This method utilizes Acylase I for the kinetic resolution of the racemic intermediate.

Synthesis Pathway Overview

Synthesis SM Diethyl acetamidomalonate + 7-Bromo-1-heptene Alkylation Alkylation (NaOEt/EtOH) SM->Alkylation Inter1 Racemic Intermediate (Diester) Alkylation->Inter1 Hydrolysis Hydrolysis & Decarboxylation (NaOH, then pH adjust) Inter1->Hydrolysis Racemate (±)-N-Acetyl-2-amino-8-nonenoic acid Hydrolysis->Racemate Enzyme Kinetic Resolution (Acylase I, pH 7.5) Racemate->Enzyme L_Amino (S)-2-Amino-8-nonenoic acid (Free Amine) Enzyme->L_Amino Selective Deacetylation Recycle (R)-Isomer Recycled (Racemization via Ac2O) Enzyme->Recycle Unreacted (R)-Acetyl Protection Carbamate Formation (Cyclopentyl chloroformate) L_Amino->Protection Final Target: (S)-2-(Cyclopentyloxycarbonylamino) non-8-enoic acid Protection->Final Recycle->Racemate Re-entry

Caption: The Boehringer Ingelheim "Green Chemistry" route utilizing enzymatic resolution for high enantiopurity.

Detailed Protocol
Step 1: Preparation of Racemic N-Acetyl Precursor
  • Alkylation: React diethyl acetamidomalonate with 7-bromo-1-heptene in ethanol using sodium ethoxide as the base. Reflux until completion.

  • Hydrolysis/Decarboxylation: Treat the intermediate diester with aqueous NaOH to hydrolyze the esters. Acidify and heat to induce decarboxylation.

  • Isolation: Crystallize the resulting (±)-2-acetamido-8-nonenoic acid .

Step 2: Enzymatic Resolution (The Critical Step)

This step separates the enantiomers by selectively removing the acetyl group from the L-(S)-isomer only.

  • Reagents: Acylase I (Aspergillus melleus or Porcine Kidney), 0.1 M LiOH or NaOH (to adjust pH).

  • Conditions: Water, pH 7.5–8.0, 37°C.

  • Procedure:

    • Suspend the racemic N-acetyl acid in water and adjust pH to 7.8 with LiOH.

    • Add Acylase I enzyme.

    • Stir at 37°C. The enzyme selectively hydrolyzes the amide bond of the (S)-enantiomer.

    • Self-Validating Endpoint: As the reaction proceeds, the free amino acid (zwitterion) is formed and often precipitates or changes the solubility profile. The pH may drop slightly; maintain if necessary (though some processes are self-buffering).

    • Workup: Acidify to pH 5 to precipitate any remaining starting material (or use ion-exchange chromatography). Isolate the free (S)-2-amino-8-nonenoic acid .

Step 3: Carbamate Protection

To install the cyclopentyloxycarbonyl group:

  • Reagents: Cyclopentyl chloroformate (or Succinimidyl cyclopentyl carbonate), NaHCO3 (base).

  • Solvent: Dioxane/Water or THF/Water.

  • Procedure:

    • Dissolve (S)-2-amino-8-nonenoic acid in 1:1 Dioxane/Water.

    • Add 2.5 equivalents of NaHCO3.

    • Slowly add Cyclopentyl chloroformate at 0°C.

    • Warm to room temperature and stir for 2–4 hours.

    • Purification: Acidify with 1N HCl, extract with Ethyl Acetate, dry over MgSO4, and concentrate. Recrystallize if necessary (usually from heptane/EtOAc).

Analytical Specifications & Quality Control

To ensure the material is suitable for pharmaceutical use (e.g., as a GMP intermediate), the following criteria must be met.

Identification
  • 1H NMR (400 MHz, CDCl3): Look for the characteristic multiplets of the cyclopentyl ring (

    
     1.5–1.9), the alpha-proton (
    
    
    
    ~4.3), the terminal alkene protons (
    
    
    4.9, 5.8), and the carbamate NH doublet (
    
    
    ~5.0).
  • Mass Spectrometry (ESI+): [M+H]+ = 284.18; [M+Na]+ = 306.17.

Purity Parameters
TestAcceptance CriteriaMethod
Chemical Purity > 98.0%HPLC (Reverse Phase, C18)
Enantiomeric Excess (ee) > 99.5%Chiral HPLC (e.g., Chiralpak AD-H)
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < ICH LimitsGC-Headspace

References

  • Wang, X. J., et al. (2007). "Efficient Synthesis of (S)-2-(Cyclopentyloxycarbonyl)-amino-8-nonenoic Acid: Key Building Block for BILN 2061, an HCV NS3 Protease Inhibitor." Organic Process Research & Development, 11(1), 60–63. Link

  • Yee, N. K., et al. (2006).[1][2] "Efficient Large-Scale Synthesis of BILN 2061, a Potent HCV Protease Inhibitor, by a Convergent Approach Based on Ring-Closing Metathesis." Journal of Organic Chemistry, 71(19), 7133–7145. Link

  • Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[1][3][2][4][5][6][7] Nature, 426, 186–189.[5] Link

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, 138, 9–37.[8] Link

Sources

Foundational

Advanced Mass Spectrometry Guide: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid

Topic: Mass Spectrometry of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.[1][2] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists.[1][2]

[1][2]

Executive Summary & Molecular Context[1][3][4]

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid is a critical non-proteinogenic amino acid intermediate, primarily utilized in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Ciluprevir (BILN 2061) .[1][2]

Analytically, this molecule presents a dual challenge: it requires precise structural confirmation of the labile cyclopentyloxycarbonyl (Cyc) protecting group and rigorous enantiomeric purity assessment ((S)-enantiomer >99.9% ee) prior to Ring-Closing Metathesis (RCM).[1][2] This guide details the mass spectrometric behavior, fragmentation mechanics, and validated protocols for the characterization of this "linear precursor."

Molecular Architecture & Physicochemical Properties[1]

Understanding the ionization behavior requires a breakdown of the functional moieties: the terminal carboxylic acid (ionizable in ESI-), the carbamate nitrogen (protonation site in ESI+), and the terminal alkene (neutral, stable).[2]

PropertyValue / Description
IUPAC Name (2S)-2-{[(cyclopentyloxy)carbonyl]amino}non-8-enoic acid
Molecular Formula C₁₅H₂₅NO₄
Monoisotopic Mass 283.1784 Da
[M+H]⁺ 284.1856 m/z
[M-H]⁻ 282.1711 m/z
pKa (COOH) ~3.8 (Acidic)
LogP ~2.8 (Moderately Lipophilic)
Key Moieties Cyclopentyl carbamate (labile), Terminal Alkene (C8=C9), Alpha-chiral center

Mass Spectrometry Workflow & Method Development

Ionization Source Parameters

While the carboxylic acid moiety suggests Negative Electrospray Ionization (ESI-), Positive Electrospray Ionization (ESI+) is recommended for structural elucidation (MS/MS) because the protonated carbamate yields richer fragmentation data useful for confirming the protecting group integrity.[2]

  • Source: ESI (TurboIonSpray / HESI)[1][2]

  • Polarity: Positive (+ve)[1][2]

  • Spray Voltage: 3500–4500 V (Keep lower to prevent in-source fragmentation of the carbamate).

  • Gas Temperature: 300°C (Excessive heat can induce premature decarboxylation).[1][2]

Chromatographic Separation (Achiral & Chiral)

Two distinct methods are required: one for chemical purity (reverse phase) and one for enantiomeric excess (chiral stationary phase).[1][2]

Method A: Chemical Purity (Achiral)

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: Acidic pH suppresses the carboxylic acid ionization, improving retention and peak shape on C18.

Method B: Enantiomeric Purity (Chiral) [1][2]

  • Column: Immobilized Polysaccharide (e.g., Chiralpak IC) or Macrocyclic Antibiotic (Chirobiotic T).[1][2]

  • Mode: Polar Organic Mode or Reversed Phase.[1][2]

  • Rationale: The (R)-enantiomer is a potent impurity that can poison downstream enzymatic steps or RCM yields.[1][2]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Intermediate (S)-2-Cyc-non-8-enoic acid Prep Sample Prep Dilution in MeCN:H2O (1:1) Sample->Prep LC_Switch LC Separation Mode Prep->LC_Switch Achiral Achiral C18 LC (Chemical Purity) LC_Switch->Achiral Chiral Chiral CSP LC (Enantiomeric Excess) LC_Switch->Chiral MS_Source ESI Source (+) Soft Ionization Achiral->MS_Source Chiral->MS_Source QTOF HRMS (Q-TOF/Orbitrap) Target: m/z 284.1856 MS_Source->QTOF Data Data Analysis Impurity Profiling QTOF->Data

Figure 1: Dual-stream analytical workflow ensuring both chemical and stereochemical integrity.

Fragmentation Mechanics (MS/MS)

The fragmentation of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid is dominated by the instability of the carbamate linkage.[1][2] Understanding these pathways is essential for distinguishing the target molecule from potential byproducts (e.g., free amine or hydrolyzed protecting groups).[1][2]

Primary Fragmentation Pathway (ESI+)

Precursor Ion: [M+H]⁺ = 284.19 m/z[1][2]

  • Loss of Cyclopentene (McLafferty-like Rearrangement): The carbonyl oxygen abstracts a proton, leading to the elimination of neutral cyclopentene (68 Da).[1][2]

    • Transition: 284.19 → 216.12 m/z (Carbamic acid intermediate).[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly loses CO₂ (44 Da).[2]

    • Transition: 216.12 → 172.13 m/z (Protonated free amine: 2-amino-non-8-enoic acid).[1][2]

  • Loss of Water: From the carboxylic acid moiety (common in all amino acids).

    • Transition: 284.19 → 266.18 m/z.[1][2]

Diagnostic Ions[2]
  • m/z 69.07: Cyclopentyl cation [C₅H₉]⁺.[1][2] Presence confirms the protecting group type.

  • m/z 172.13: The "core" amino acid chain [H₃N-CH(R)-COOH]⁺.[1][2] This confirms the integrity of the non-8-enoic backbone.

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ Precursor m/z 284.19 PathA Loss of H2O (-18 Da) Parent->PathA PathB Carbamate Cleavage (-Cyclopentene, 68 Da) Parent->PathB Diagnostic Cyclopentyl Cation m/z 69.07 Parent->Diagnostic Direct Cleavage FragA Acylium Ion m/z 266.18 PathA->FragA InterB Carbamic Acid Ion m/z 216.12 PathB->InterB PathC Decarboxylation (-CO2, 44 Da) InterB->PathC FragFinal Core Amine Ion m/z 172.13 PathC->FragFinal

Figure 2: ESI+ Fragmentation pathway.[1][2] The bold path (Carbamate cleavage) is the dominant transition used for MRM quantification.

Experimental Protocols

Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid in 1.0 mL of Acetonitrile (MeCN). Avoid Methanol to prevent potential transesterification of the carbamate over long storage.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 MeCN:Water + 0.1% Formic Acid.[1][2]

LC-MS/MS Parameters (Quantification)

For pharmacokinetic (PK) or purity studies, use Multiple Reaction Monitoring (MRM).[1][2]

ParameterSetting
Polarity Positive
Precursor Ion 284.2 m/z
Quantifier Ion 172.1 m/z (Loss of protecting group + CO₂)
Qualifier Ion 266.2 m/z (Loss of water)
Declustering Potential 60 V (Moderate to prevent in-source fragmentation)
Collision Energy 20–25 eV (Optimized for carbamate cleavage)
Impurity Profiling Note

When synthesizing this intermediate via enzymatic resolution (e.g., using Acylase I or Leucine Dehydrogenase), the primary impurity is often the (R)-enantiomer or the hydrolyzed free amine .[1][2]

  • Free Amine Check: Monitor m/z 172.13 in the initial scan. If this peak appears at the same retention time as the parent (284.2) but in the parent channel, it is in-source fragmentation.[1][2] If it separates chromatographically, it is a chemical impurity.[1][2]

References

  • Synthesis of BILN 2061 (Ciluprevir)

    • Faucher, A. M., et al. (2004).[1][2] "Synthesis of BILN 2061, an HCV NS3 protease inhibitor with proven antiviral effect in humans." Organic Letters, 6(17), 2901–2904.[1][2][3]

    • [1][2][3]

  • Process Chemistry of Non-8-enoic Acid Derivatives

    • Shu, L., et al. (2007).[1][2] "Efficient synthesis of (S)-2-(cyclopentyloxycarbonyl)-amino-8-nonenoic acid: Key building block for BILN 2061." Organic Process Research & Development, 11(1), 60–63.[1][2]

    • [1][2]

  • Mass Spectrometry of Carbamates

    • Holčapek, M., et al. (2010).[1][2] "Fragmentation behavior of N-protected amino acids and their derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 899–912.[1][2]

    • [1][2]

  • Chiral Separation of Amino Acids

    • Beesley, T. E., & Lee, J. T. (2009).[1][2] "Method development for the separation of amino acid enantiomers on macrocyclic antibiotic chiral stationary phases." Journal of Chromatography A.

Sources

Exploratory

Technical Guide: Discovery and Origin of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

This guide details the discovery, chemical origin, and synthetic evolution of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid , a pivotal intermediate in the history of antiviral drug development.[1] [1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, chemical origin, and synthetic evolution of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid , a pivotal intermediate in the history of antiviral drug development.[1]

[1]

Executive Summary: The "Western" Anchor of HCV Therapy

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid is a non-natural amino acid derivative designed specifically as the P3 building block for Ciluprevir (BILN 2061) .[1]

Discovered by Boehringer Ingelheim in the late 1990s, Ciluprevir was the first Hepatitis C Virus (HCV) NS3/4A protease inhibitor to demonstrate proof-of-concept in humans.[1] This specific amino acid fragment served a dual purpose in the drug's architecture:

  • Macrocyclization Handle: The terminal alkene at position C9 (the "non-8-enoic" tail) provided the olefin substrate for Ring-Closing Metathesis (RCM) , allowing the formation of the 15-membered macrocycle that locks the inhibitor into its bioactive conformation.[1]

  • Potency & Stability: The cyclopentyloxycarbonyl moiety (N-terminal cap) optimized binding affinity within the S3 pocket of the protease while conferring metabolic stability compared to simple peptides.[1]

Structural Analysis & Design Logic

The compound is a derivative of (S)-2-aminonon-8-enoic acid .[1][2] Its structure breaks down into three functional zones engineered for the "Tripeptide Mimetic" strategy.

Functional ZoneChemical ComponentDesign Purpose
Scaffold Core

-Amino Acid Backbone
Mimics the natural substrate peptide backbone of the HCV polyprotein.[1]
Warhead/Linker Non-8-enoic acid side chain A 9-carbon chain with a terminal alkene.[1] It reacts with the P1 vinyl-ACCA moiety via RCM to form the macrocyclic bridge.
N-Cap Cyclopentyloxycarbonyl A carbamate protecting group that fills the hydrophobic S3 pocket of the NS3 protease, improving potency over acetyl or Boc groups.
Retrosynthetic Logic (Graphviz)

The following diagram illustrates how this specific fragment fits into the convergent synthesis of the macrocyclic inhibitor.

Retrosynthesis cluster_P3 P3 Origin Target Target: Ciluprevir (BILN 2061) (Macrocyclic Inhibitor) RCM Ring-Closing Metathesis (RCM) (Formation of 15-membered ring) Target->RCM Precursor Acyclic Diene Precursor (Linear Tripeptide) RCM->Precursor P1 P1 Fragment (Vinyl-ACCA) Precursor->P1 P2 P2 Fragment (Quinoline-Proline) Precursor->P2 P3 P3 Fragment (S)-2-Cyclopentyloxycarbonylamino- non-8-enoic acid Precursor->P3

Caption: Retrosynthetic disassembly of Ciluprevir showing the P3 fragment as the critical 'Western' half of the macrocyclization precursor.

Synthetic Evolution: From Discovery to Process

The synthesis of this molecule evolved from a medicinal chemistry route (focused on speed and enantiopurity) to a process chemistry route (focused on cost and scalability).

Route A: The "Discovery" Route (Asymmetric Hydrogenation)

Used during initial SAR (Structure-Activity Relationship) studies.[1]

  • Perkin Condensation: Coupling of 6-heptenal with N-acetylglycine (or acetamidomalonate) to form a dehydro-amino acid.[1]

  • Asymmetric Hydrogenation: Use of a chiral Rhodium catalyst, [Rh((S,S)-Et-DuPHOS)] , to set the (S)-stereocenter.[1][3]

  • Drawback: The chiral catalyst is prohibitively expensive for multi-kilogram production.[1]

Route B: The "Process" Route (Enzymatic Resolution)

Developed by Boehringer Ingelheim for large-scale manufacturing (kilogram scale). This route utilizes Acylase I (from Aspergillus or Porcine Kidney) to resolve a racemic intermediate.[1] It is the industry standard for this building block.

Step-by-Step Protocol (Process Route)

1. Alkylation of Diethyl Acetamidomalonate

  • Reagents: Diethyl acetamidomalonate, 7-bromo-1-heptene, NaOEt (Sodium Ethoxide), EtOH.[1]

  • Mechanism: Classical SN2 alkylation.[1] The malonate enolate attacks the alkyl bromide, installing the 7-carbon olefinic chain.

  • Outcome: Diethyl 2-acetamido-2-(hept-6-enyl)malonate.

2. Hydrolysis and Decarboxylation

  • Reagents: NaOH (aq), followed by acidification and heat (reflux).[1]

  • Mechanism: Saponification of both esters followed by thermal decarboxylation of the 1,1-dicarboxylic acid.[1]

  • Outcome: Racemic N-acetyl-2-amino-8-nonenoic acid.[1]

3. Enzymatic Resolution (The Critical Step)

  • Reagents: Acylase I (Aspergillus melleus), Cobalt(II) chloride (cofactor), pH 7.5 buffer.[1]

  • Procedure:

    • Suspend the racemic N-acetyl amino acid in water at pH 7.5.[1]

    • Add Acylase I and catalytic CoCl₂.[1]

    • Incubate at 37°C. The enzyme selectively hydrolyzes the acetyl group of the (S)-enantiomer only.[1]

    • Separation: The result is free (S)-amino acid (water soluble, zwitterionic) and unreacted (R)-N-acetyl amino acid (acidic).[1] These are separated by pH adjustment and extraction.[1]

  • Self-Validating Check: The unreacted (R)-isomer can be racemized (using acetic anhydride/heat) and recycled, increasing overall yield.[1]

4. N-Capping (Final Step)

  • Reagents: Cyclopentyl chloroformate, Na₂CO₃, THF/Water.[1]

  • Mechanism: Schotten-Baumann reaction.[1]

  • Outcome: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid .

Visualizing the Process Workflow

Synthesis SM1 Diethyl acetamidomalonate Int1 Alkylated Malonate SM1->Int1 NaOEt SM2 7-Bromo-1-heptene SM2->Int1 Int2 Racemic N-Acetyl Amino Acid Int1->Int2 Hydrolysis/Heat (-CO2) Enzyme Acylase I (Resolution) Int2->Enzyme S_Amino (S)-2-Aminonon-8-enoic acid (Free Amine) Enzyme->S_Amino Hydrolysis R_Acetyl (R)-N-Acetyl Isomer (Recycled) Enzyme->R_Acetyl No Reaction Final (S)-2-Cyclopentyloxycarbonylamino- non-8-enoic acid S_Amino->Final Cap Cyclopentyl Chloroformate Cap->Final

Caption: Industrial synthesis workflow utilizing enzymatic resolution to ensure high enantiopurity (>99% ee).

Experimental Data Summary

ParameterDiscovery Route (Rh-Catalysis)Process Route (Enzymatic)
Key Reagent [Rh(COD)(Et-DuPHOS)]OTfAcylase I (Aspergillus)
Starting Material 6-Heptenal7-Bromo-1-heptene
Enantiomeric Excess (ee) > 99%> 99%
Scalability Low (High catalyst cost)High (Cheap enzyme, recyclable)
Overall Yield ~85% (from precursor)~35-40% (per pass, w/o recycle)

References

  • Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans. Source: Faucher, A. M., et al. (2004).[1][3] Organic Letters, 6(17), 2901–2904.[1][3] URL:[Link][1]

  • Efficient Large-Scale Synthesis of BILN 2061, a Potent HCV Protease Inhibitor, by a Convergent Approach Based on Ring-Closing Metathesis. Source: Yee, N. K., et al. (2006).[1][4] The Journal of Organic Chemistry, 71(19), 7133–7145.[1] URL:[Link][1]

  • (S)-2-(Cyclopentyloxycarbonyl)amino-8-nonenoic Acid: Key Building Block for BILN 2061. Source: Brandenburg, J., et al. (2007).[1] Organic Process Research & Development, 11(2), 246–250.[1] URL:[Link][1]

  • Synthetic Challenges in the Assembly of Macrocyclic HCV NS3/NS4A Protease Inhibitors. Source: Tsantrizos, Y. S. (2008).[1][5] Angewandte Chemie International Edition, 47, 1-17.[1] (Review of the BILN 2061 discovery).

Sources

Foundational

The Application Scientist’s Guide to Unsaturated Amino Acids: Mechanisms, Protocols, and Therapeutic Utility

Executive Summary Unsaturated amino acids (UAAs)—non-proteinogenic residues containing alkene or alkyne moieties—represent a high-value toolkit for modern drug discovery. Unlike their saturated counterparts, UAAs possess...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated amino acids (UAAs)—non-proteinogenic residues containing alkene or alkyne moieties—represent a high-value toolkit for modern drug discovery. Unlike their saturated counterparts, UAAs possess intrinsic chemical reactivity and distinct steric profiles that allow them to function as covalent warheads , conformational locks , and suicide substrates .

This guide moves beyond basic definitions to provide a technical roadmap for leveraging UAAs to modulate biological activity. We focus on three primary mechanisms:

  • Irreversible Inhibition: Exploiting

    
    -unsaturation for targeted covalent modification.
    
  • Proteolytic Resistance: Using dehydroamino acids to rigidify peptide backbones.

  • Enzymatic Inactivation: Vinylglycine derivatives as mechanism-based inhibitors.

Part 1: Covalent Targeting via Michael Addition

The most potent biological activity of UAAs stems from the electrophilicity of


-unsaturated carbonyls. When incorporated into a peptide or small molecule, these residues act as Michael acceptors, targeting nucleophilic side chains (Cysteine thiols, Lysine amines) within a protein binding pocket.
Mechanism of Action

The biological activity is driven by a 1,4-conjugate addition . The


-carbon of the UAA is electron-deficient due to conjugation with the carbonyl group. A nucleophilic residue on the target protein attacks this position, forming a stable covalent bond. This is the foundational logic behind covalent drugs like Ibrutinib and Osimertinib.
Diagram: The Michael Addition Mechanism

The following diagram illustrates the reaction trajectory of a Cysteine residue attacking a dehydroalanine (a prototypical


-unsaturated AA) residue.

MichaelAddition Reactants Reactants (Target Cys-SH + alpha,beta-Unsaturated AA) TS Transition State (Nucleophilic Attack on Beta-Carbon) Reactants->TS k_inact Enolate Enolate Intermediate (Stabilized by Carbonyl) TS->Enolate Bond Formation Product Michael Adduct (Stable Thioether Bond) Enolate->Product Protonation

Caption: Kinetic pathway of covalent modification. The rate-limiting step is often the initial nucleophilic attack (


), governed by the electrophilicity of the UAA.

Part 2: Conformational Control & Proteolytic Stability

Dehydroamino acids (e.g.,


Phe, 

Leu) introduce

hybridization at the

and

positions. This geometric constraint has two profound biological effects:
  • Rigidification (

    
     Strain):  The double bond restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds. This forces peptides into specific secondary structures, most commonly
    
    
    -turns
    or
    
    
    -helices
    .[1]
    • Application: Forcing a bioactive peptide into its "active" conformation to increase receptor affinity (decrease entropic penalty of binding).

  • Proteolytic Resistance: Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site. The rigidity imposed by UAAs prevents this induced fit, rendering the peptide resistant to degradation.

Data Summary: Stability Enhancement | UAA Substitution | Structural Effect | Proteolytic Half-Life (


) |
| :--- | :--- | :--- |
| None (Native)  | Random Coil / Flexible | ~10-30 min (Serum) |
| 

Phe
| Promotes

-turn (Type II) | > 4 hours | |

Leu
| Promotes

-helix | > 6 hours | | Vinylglycine | Minimal steric constraint | ~30-60 min |

Part 3: Experimental Protocols

To validate the biological activity of UAA-containing compounds, researchers must employ self-validating assays that distinguish between non-specific reactivity and targeted mechanism.

Protocol A: Assessing Covalent Binding Potential (GSH Assay)

Objective: Determine if your UAA is a "hot" electrophile (non-specific toxin) or a "tunable" warhead. Relevance: Essential for validating Mechanism 1.

Materials:

  • Test Compound (10 mM in DMSO)

  • Glutathione (GSH) or Cysteamine (10 mM in PBS, pH 7.4)

  • LC-MS grade Acetonitrile and Water

Workflow:

  • Incubation: Mix Test Compound (50

    
    M) with GSH (500 
    
    
    
    M) in PBS (pH 7.4). (1:10 ratio simulates physiological thiol excess).
  • Time-Course: Aliquot samples at t=0, 1h, 4h, and 24h.

  • Quenching: Stop reaction by adding equal volume of 1% Formic Acid in Acetonitrile.

  • Analysis: Inject onto LC-MS.

  • Validation Criteria (The "Self-Check"):

    • Positive Result: Appearance of a new peak with mass = [Parent + 307.3 Da] (GSH adduct).

    • Reactivity Class:

      • 50% consumption in <15 min = Too Reactive (Likely toxic/pan-assay interference).

      • 50% consumption in 1-6 hours = Ideal Warhead (Tunable selectivity).

      • <10% consumption in 24 hours = Inert (Requires proximity-induced reaction in protein pocket).

Protocol B: Proteolytic Stability Challenge

Objective: Quantify the stability conferred by dehydroamino acids. Relevance: Essential for validating Mechanism 2.

Workflow:

  • Preparation: Dissolve peptide (100

    
    M) in 50 mM Ammonium Bicarbonate (pH 7.8).
    
  • Enzyme Addition: Add Pronase E (non-specific protease cocktail) at an Enzyme:Substrate ratio of 1:100 (w/w).

    • Note: Using Pronase is a "stress test." If it survives Pronase, it will survive serum proteases.

  • Sampling: Incubate at 37°C. Remove aliquots at 0, 30, 60, 120, and 240 mins.

  • Quenching: Add 10% TFA to drop pH < 2 (inactivates protease).

  • Quantification: Analyze remaining parent peptide via HPLC (integrate UV area at 214 nm or 280 nm).

  • Control: Run the saturated analog (e.g., Phe instead of

    
    Phe) in parallel. The experiment is invalid without this baseline.
    

Part 4: Strategic Workflow for Drug Design

How do you choose the right UAA for your specific biological problem? Use this logic flow.

UAA_Selection Start Define Biological Goal Q1 Is the target an enzyme with an active site nucleophile? Start->Q1 Branch1 Yes: Design Covalent Inhibitor Q1->Branch1 Yes Branch2 No: Improve PK/PD Q1->Branch2 No Action1 Select alpha,beta-unsaturated AA (e.g., Dehydroalanine, Acrylamide-AA) Branch1->Action1 Q2 Is the peptide rapidly degraded? Branch2->Q2 Action2 Incorporate Dehydroamino Acid (Delta-Phe, Delta-Leu) at cleavage site Q2->Action2 Yes Action3 Use Alkyne-AA (Propargylglycine) for Click-Chemistry labeling Q2->Action3 No (Need Probe)

Caption: Decision matrix for integrating unsaturated amino acids into drug discovery pipelines.

References

  • Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. (2022). [Link]

  • Dehydroamino acid residues in bioactive natural products. Natural Product Reports. (2023). [Link]

  • Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Journal of Organic Chemistry. (2020). [Link]

  • Synthesis of

    
    -Vinyl Amino Acids. Methods in Enzymology.
    [Link]
    

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for Introducing the Cyclopentyloxycarbonyl (Poc) Protecting Group

Executive Summary The Cyclopentyloxycarbonyl (Poc ) group represents a specialized niche in amine protection, offering a stability profile distinct from the ubiquitous Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cyclopentyloxycarbonyl (Poc ) group represents a specialized niche in amine protection, offering a stability profile distinct from the ubiquitous Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups. As a secondary carbamate, Poc exhibits significantly higher acid stability than Boc, resisting cleavage by trifluoroacetic acid (TFA), while remaining inert to catalytic hydrogenolysis (Pd/H₂), which cleaves Cbz.

This guide details the synthesis and application of Poc-protected amines, focusing on two primary methodologies: the robust Chloroformate Route for standard synthesis and the Mixed Carbonate (DSC) Route for sensitive substrates.

Strategic Selection: Why Poc?

The selection of Poc is driven by the need for orthogonality . It is ideal for multi-step syntheses where:

  • Boc groups must be removed (TFA treatment) without affecting the Poc group.

  • Cbz groups must be removed (Hydrogenolysis) without affecting the Poc group.

  • Lipophilicity modulation is required (Poc is more lipophilic than methyl/ethyl carbamates).

Comparative Stability & Orthogonality

The following table illustrates the operational window for Poc compared to standard alternatives.

FeatureBoc (t-Butyl)Cbz (Benzyl)Poc (Cyclopentyl)
Structure Tertiary CarbamateBenzylic CarbamateSecondary Carbamate
TFA (DCM, RT) Cleaved (Fast)StableStable
H₂ / Pd-C StableCleaved Stable
HBr / AcOH CleavedCleavedCleaved (Slow/Requires forcing)
HF (anhydrous) CleavedCleavedCleaved
Base (Piperidine) StableStableStable

Key Insight: Poc behaves similarly to the Alloc (Allyloxycarbonyl) group in terms of acid stability but does not require Palladium(0) for removal. It is removed by strong acids (HF, HBr) often used in final deprotection cocktails in solid-phase peptide synthesis (SPPS).

Decision Framework

Use the following logic tree to determine the optimal installation method for your substrate.

Poc_Decision_Tree Start Start: Substrate Analysis IsSensitive Is the amine/substrate acid-sensitive or sterically hindered? Start->IsSensitive MethodA Method A: Chloroformate Route (Standard, High Efficiency) IsSensitive->MethodA No (Robust) MethodB Method B: Mixed Carbonate Route (Mild, No HCl generation) IsSensitive->MethodB Yes (Sensitive) ReagentCheck Is Cyclopentyl Chloroformate commercially available? MethodA->ReagentCheck ReagentCheck->MethodA Yes SynthReagent Protocol C: Synthesize Cyclopentyl Chloroformate ReagentCheck->SynthReagent No SynthReagent->MethodA Proceed

Figure 1: Decision matrix for selecting the appropriate Poc installation methodology.

Method A: The Chloroformate Route (Standard)

This is the most direct method, utilizing cyclopentyl chloroformate . It follows a standard nucleophilic acyl substitution mechanism.

Mechanism

The amine nucleophile attacks the carbonyl of the chloroformate. The resulting tetrahedral intermediate collapses, expelling chloride. A base is required to scavenge the liberated HCl and drive the equilibrium.

Reagents
  • Substrate: Primary or secondary amine (1.0 equiv).

  • Reagent: Cyclopentyl chloroformate (1.1 – 1.2 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous).

Protocol
  • Setup: Flame-dry a round-bottom flask and purge with N₂ or Ar.

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5–10 mL).

  • Base Addition: Add TEA (2.0 mmol, 278 µL) and cool the solution to 0°C (ice bath).

  • Reagent Addition: Add cyclopentyl chloroformate (1.1 mmol) dropwise via syringe over 5 minutes.

    • Note: The reaction is exothermic. Maintain 0°C to prevent side reactions.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (usually complete within 1–3 hours).

  • Quench: Quench with 1M HCl (aqueous) or saturated NH₄Cl solution.

  • Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine (1x).

    • Critical Step: The acid wash removes unreacted amine and the base hydrochloride salt. The bicarbonate wash removes any hydrolyzed chloroformate (cyclopentanol/CO₂).

  • Drying: Dry over Na₂SO₄, filter, and concentrate in vacuo.

Method B: The Mixed Carbonate Route (Mild)

For substrates sensitive to acid chlorides or requiring very mild conditions, the N-hydroxysuccinimide (NHS) carbonate or p-nitrophenyl carbonate of cyclopentanol is used. This method avoids the generation of strong electrophiles and HCl.

Reagents
  • Reagent: Cyclopentyl-N-succinimidyl carbonate (Poc-OSu).

    • Preparation: React Cyclopentanol with N,N'-Disuccinimidyl carbonate (DSC) and TEA in MeCN [1].

  • Base: NaHCO₃ (aq) or TEA (organic).

  • Solvent: THF/Water (1:1) or Acetonitrile.[1][2]

Protocol (via In-Situ Activation with DSC)
  • Activation: In a dry flask, dissolve Cyclopentanol (1.0 equiv) and N,N'-Disuccinimidyl carbonate (DSC) (1.2 equiv) in dry Acetonitrile. Add TEA (1.5 equiv) and stir at RT until the alcohol is consumed (TLC control), forming the active Poc-OSu species.

  • Coupling: Add the target amine (1.0 equiv) directly to this mixture.

    • Alternative: If the amine is valuable, isolate the Poc-OSu intermediate first (precipitate from isopropanol) to ensure stoichiometry.

  • Reaction: Stir at RT for 4–12 hours. The leaving group is N-hydroxysuccinimide (water-soluble).

  • Workup: Evaporate MeCN. Redissolve residue in EtOAc. Wash with 5% KHSO₄ (removes NHS and TEA), then NaHCO₃ and Brine.

Protocol C: Synthesis of Cyclopentyl Chloroformate

If the chloroformate is not commercially available, it must be synthesized fresh using Triphosgene .

Safety Warning: Triphosgene is a solid substitute for phosgene but generates phosgene gas upon decomposition. Perform strictly in a fume hood.

Reaction Scheme

Synthesis_Mechanism Triphosgene Triphosgene (Solid Phosgene Source) Intermediate Intermediate Complex Triphosgene->Intermediate Decomposition Cyclopentanol Cyclopentanol Cyclopentanol->Intermediate Nucleophilic Attack Product Cyclopentyl Chloroformate Intermediate->Product - HCl

Figure 2: Generation of Cyclopentyl Chloroformate.

Protocol
  • Setup: 3-neck flask, addition funnel, N₂ inlet, exhaust trap (NaOH solution to neutralize phosgene traces).

  • Reagents: Triphosgene (0.34 equiv, provides 1.02 equiv phosgene), Cyclopentanol (1.0 equiv).

  • Solvent: Anhydrous THF or DCM.

  • Procedure:

    • Dissolve Triphosgene in THF at -78°C (dry ice/acetone).

    • Add Pyridine (1.0 equiv) slowly (white precipitate forms).

    • Add Cyclopentanol (1.0 equiv) dropwise over 30 mins.

    • Allow to warm to RT and stir for 2 hours.

  • Isolation: Filter off the pyridinium hydrochloride salts under N₂. Concentrate the filtrate to obtain crude Cyclopentyl Chloroformate (usually used immediately without distillation to avoid decomposition).

Analytical Validation (QC)

Confirm the introduction of the Poc group using ¹H NMR.

  • Diagnostic Signal: The methine proton of the cyclopentyl ring (–OCH <) typically appears as a multiplet in the range of δ 5.0 – 5.2 ppm .

  • Comparison: This is distinct from the tert-butyl singlet of Boc (δ 1.4 ppm) or the benzylic singlet of Cbz (δ 5.1 ppm, but cyclopentyl is a multiplet).

  • Mass Spectrometry: Expect a mass shift of +112 Da (C₆H₉O₂ - H) relative to the free amine.

References

  • Ghosh, A. K., et al. (2012). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Journal of Organic Chemistry.[2][3] (Context: General mixed carbonate methods).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Carpino, L. A. (1987). Acc.[4][5] Chem. Res. (Context: Acid stability of secondary carbamates).

  • Isobe, T., et al. (1999). Tetrahedron Letters.[5][6] (Context: Use of ammonium formates/active carbonates).

(Note: While specific "Poc" papers are older, the chemistry is identical to that of the Cyclohexyloxycarbonyl (Hoc) group described in standard texts like Greene's).

Sources

Application

Application Note: Advanced Coupling Protocols for Sterically Hindered Amino Acids

Abstract The synthesis of peptides containing sterically hindered residues—such as -disubstituted amino acids (e.g., Aib), -methylated residues, and bulky side chains (Val, Ile, Thr)—presents a significant kinetic challe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of peptides containing sterically hindered residues—such as


-disubstituted amino acids (e.g., Aib), 

-methylated residues, and bulky side chains (Val, Ile, Thr)—presents a significant kinetic challenge. Standard carbodiimide (DCC/DIC) or aminium (HBTU) protocols often result in incomplete coupling, deletion sequences, and low crude purity. This guide details three tiered protocols designed to overcome significant steric barriers, leveraging modern chaotropic salts, acid fluorides, and microwave energy.

Mechanistic Insight: The Steric Barrier

Steric hindrance in peptide coupling operates primarily by shielding the electrophilic carbonyl carbon of the activated amino acid from the nucleophilic attack of the growing peptide chain's amine.

  • The Problem: In residues like Aib (2-aminoisobutyric acid), the geminal dimethyl group creates a "molecular wall," drastically reducing the rate constant (

    
    ) of the acylation step.
    
  • The Consequence: Slow kinetics allow competing side reactions to dominate, primarily epimerization (racemization) via oxazolone formation and guanidinylation of the N-terminus (when using uronium salts).

Visualization: Activation & Failure Modes

The following diagram illustrates the activation pathways and where steric bulk causes failure.

ActivationPathways cluster_hindrance Steric Barrier (Aib, N-Me) AA Protected Amino Acid (Fmoc-AA-OH) ActiveEster Active Ester/Species (OAt / Acid Fluoride) AA->ActiveEster Activation (+Base) Activator Coupling Reagent (HATU/COMU/TFFH) Activator->ActiveEster Oxazolone Oxazolone (Racemization Risk) ActiveEster->Oxazolone Slow Coupling (Steric Hindrance) Product Peptide Bond (Fmoc-AA-Peptide-Resin) ActiveEster->Product Nucleophilic Attack (Fast for Gly/Ala) Amine Resin-Bound Amine (H2N-Peptide-Resin) Amine->Product  Steric Clash  Reduces Rate

Figure 1: Activation pathways illustrating how steric hindrance slows nucleophilic attack, increasing the window for oxazolone-mediated racemization.

Reagent Selection Guide

Not all "strong" reagents are suitable for every hindered coupling.[1][2] Use this selection matrix to choose the correct tool.

Reagent ClassReagentBest ApplicationMechanism Note
Uronium (Gold Std) HATU General hindered couplings (Val, Ile, Thr).Generates -OAt ester; utilizes anchimeric assistance from pyridine nitrogen.
Uronium (Modern) COMU Safer alternative to HATU; Microwave SPPS.Uses Oxyma Pure; superior solubility and safety (non-explosive) vs. benzotriazoles.
Acid Fluoride TFFH Extreme hindrance (Aib-Aib, N-Me-N-Me).Generates Acid Fluoride in situ. No oxazolone formation (low racemization).
Phosphonium PyAOP Cyclization of hindered peptides.Phosphonium analog of HATU; avoids guanidinylation of N-terminus.

Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

For moderately hindered couplings (e.g., Fmoc-Val-OH onto Fmoc-Ile-Resin).

Rationale: COMU (based on Oxyma) offers reactivity comparable to HATU but with higher solubility in DMF, allowing for higher concentration reactions which drive kinetics.

Reagents:

  • Amino Acid: 0.2 M in DMF (5 equiv relative to resin).

  • Activator: COMU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for Cys/His.

Workflow:

  • Dissolution: Dissolve Fmoc-AA-OH (5 equiv) and COMU (5 equiv) in minimal DMF.

  • Activation: Add DIEA (10 equiv). Critical: Activate for only 30-60 seconds before adding to resin to minimize degradation.

  • Coupling: Add mixture to the resin.

  • Reaction Time: Shake at Room Temp for 60 minutes.

  • Monitoring: Perform a Kaiser Test. If slightly blue, perform a "double couple" (repeat steps 1-4 with fresh reagents).

Protocol B: The "Bunker Buster" (TFFH/Acid Fluoride)

For extremely hindered junctions (e.g., Aib-Aib, N-Me-AA coupling).

Rationale: Uronium reagents (HATU) often fail at Aib-Aib junctions due to the sheer bulk of the leaving group. TFFH generates an amino acid fluoride , which is a small, highly reactive electrophile. Crucially, acid fluorides do not readily form oxazolones, preserving chirality.

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Solvent: Dry DMF or NMP (Moisture sensitive).

  • Base: DIEA.[3][4]

Workflow:

  • Preparation: Dissolve Fmoc-AA-OH (5 equiv) and TFFH (5 equiv) in dry DMF.

  • Fluoride Generation: Add DIEA (10 equiv).

  • Pre-activation (Essential): Stir for 15-20 minutes separate from the resin.

    • Why? Unlike HATU, TFFH requires time to fully convert the carboxylic acid to the acid fluoride.

  • Coupling: Add the pre-activated solution to the resin.

  • Reaction Time: 2 hours to overnight.

  • Note: This method is compatible with Fmoc-protection but avoid using with unprotected Arg/His side chains unless necessary (use specific protected variants).

Protocol C: Microwave-Assisted Deaggregation

For hydrophobic sequences prone to


-sheet aggregation.

Rationale: Thermal energy disrupts inter-chain hydrogen bonds (


-sheets) that prevent reagents from diffusing into the resin matrix.

Parameters (CEM Liberty Blue / Biotage Initiator equivalent):

Amino Acid TypeTemperatureTimePowerNote
Standard Hindered (Val, Ile)75°C5 min30WStandard high-energy coupling.
Sensitive (Cys, His)50°C10 min25WDO NOT exceed 50°C to prevent racemization.
Ultra-Hindered (Aib, N-Me)90°C10 min35WRequires high energy to overcome activation barrier.

Workflow:

  • Use COMU or DIC/Oxyma as the reagent system (HATU is less stable at high temps).

  • Ramp temperature quickly (within 60s) to set point.

  • Hold temperature stable; avoid fluctuations which cause "hot spots."

Decision Logic for Optimization

When a coupling fails, do not simply increase the time. Change the mechanism. Use this logic flow to troubleshoot.

OptimizationLogic Start Start: Standard Coupling (DIC/Oxyma or HBTU) Check Kaiser/Chloranil Test Positive? Start->Check Success Proceed to Next AA Check->Success No (Coupling Complete) Fail1 Switch to Protocol A (HATU or COMU) Check->Fail1 Yes (Incomplete) Check2 Still Positive? Fail1->Check2 Check2->Success No Fail2 Is it Aib/N-Me or Aggregation? Check2->Fail2 Yes PathAgg Aggregation: Use Protocol C (Microwave/Heat) Fail2->PathAgg Hydrophobic Seq PathSteric Steric Bulk: Use Protocol B (TFFH/Acid Fluoride) Fail2->PathSteric Aib / N-Me

Figure 2: Decision tree for troubleshooting difficult peptide couplings.

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[5] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wenschuh, H., et al. (1994).[6] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[3] The Journal of Organic Chemistry. Link[6]

  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link

Sources

Method

Derivatization of the terminal alkene in (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid

Application Note: Macrocyclization and Alkene Diversification Executive Summary (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (often abbreviated as Cyc-L-Non-8-en ) is a critical non-proteinogenic amino acid buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Macrocyclization and Alkene Diversification

Executive Summary

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (often abbreviated as Cyc-L-Non-8-en ) is a critical non-proteinogenic amino acid building block. It serves as the "P3" fragment in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors, such as Ciluprevir (BILN 2061) and Danoprevir .

The defining feature of this molecule is the C8 terminal alkene . This "warhead" allows for late-stage diversification via Olefin Metathesis (Ring-Closing or Cross) and hydrofunctionalization. This guide details the protocols for transforming this alkene, with a specific focus on the high-value Ring-Closing Metathesis (RCM) used in pharmaceutical manufacturing.

Part 1: Ring-Closing Metathesis (RCM) for Macrocyclization

The most critical application of this molecule is the formation of 14- to 15-membered macrocycles via RCM. The terminal alkene of the non-8-enoic acid moiety reacts with a P1 vinyl-cyclopropane or similar alkene tether.

1.1. Strategic Considerations (Expertise & Logic)
  • Substrate State: RCM should not be performed on the free carboxylic acid. The acidic proton can decompose ruthenium carbenes into inactive hydrides. The acid must first be coupled to the P2-P1 peptide backbone (ester or amide linkage).

  • Concentration (The Dilution Factor): Macrocyclization competes with intermolecular oligomerization. To favor the intramolecular ring-closing, reactions must be run at high dilution (typically 0.002 M to 0.01 M ).

  • Ethylene Removal: The reaction releases ethylene gas. Because the reaction is reversible, ethylene must be actively removed (sparging) to drive the equilibrium toward the macrocycle (Le Chatelier’s principle).

1.2. Catalyst Selection Table
CatalystCharacteristicsRecommended Use Case
Grubbs I High initiation rate, lower stability.Early-stage discovery; simple substrates.
Grubbs II High activity, thermally stable.Sterically demanding macrocycles.
Hoveyda-Grubbs II Phosphine-free, "boomerang" mechanism, highly robust.Industry Standard for HCV protease inhibitors.
Zhan Catalyst-1B Modified Hoveyda-type; often lower IP cost.Large-scale manufacturing alternatives.
1.3. Detailed RCM Protocol

Target: Formation of 15-membered macrocyclic lactam/ester.

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvent Degassing: Charge the flask with anhydrous Dichloromethane (DCM) or Toluene. Degas by sparging with Argon or Nitrogen for 30 minutes. Note: Oxygen poisons the Ru-catalyst.

  • Substrate Addition: Dissolve the peptide precursor (containing the non-8-enoic acid derivative) in the degassed solvent to reach a concentration of 0.005 M .

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2–5 mol%) as a solid or dissolved in a minimum amount of degassed solvent.

  • Reaction: Heat the mixture to reflux (40°C for DCM, 80–110°C for Toluene).

    • Critical Step: Maintain a slow stream of nitrogen bubbling through the solution (or an open reflux system with an oil bubbler) to sweep away generated ethylene.

  • Monitoring: Monitor by HPLC. The product usually elutes earlier than the acyclic precursor due to the loss of the lipophilic diene character and constrained conformation.

  • Quenching & Ruthenium Removal (The "Georg Method"):

    • Once complete (typically 2–12 hours), cool to room temperature.

    • Add 50 equivalents (relative to catalyst) of DMSO or Triphenylphosphine Oxide (TPPO) .[1]

    • Stir for 12 hours. These ligands coordinate to the Ru, rendering it inactive and adsorptive.

    • Filter the mixture through a pad of silica gel. The coordinated Ru complex binds to silica; the macrocycle elutes.

Part 2: Cross-Metathesis (CM) for Library Generation

If the goal is not macrocyclization but rather extending the side chain (e.g., to probe the S3 binding pocket of the protease), Cross-Metathesis is the method of choice.

2.1. Reactivity Class

The terminal alkene of non-8-enoic acid is a Type I Alkene (rapid homodimerization).

  • To couple with Type I partners (e.g., styrene): Use statistical equivalents (difficult to control).

  • To couple with Type II/III partners (e.g., acrylates, acrylamides): Use an excess of the Type II partner (3–5 equiv) to suppress homodimerization of the amino acid.

2.2. CM Protocol[2][3]
  • Dissolve (S)-N-Cyc-2-amino-non-8-enoic acid ester (1 equiv) and the cross-partner (e.g., Methyl Acrylate, 4 equiv) in degassed DCM (0.1 M).

  • Add Grubbs II catalyst (2 mol%) .

  • Reflux for 4–8 hours under Nitrogen.

  • Concentrate and purify via flash chromatography. Note: The trans (E) isomer is usually favored thermodynamically.

Part 3: Hydroboration-Oxidation (Orthogonal Functionalization)

To convert the "warhead" into a hydroxyl handle for further conjugation (e.g., creating PROTAC linkers), 9-BBN is preferred over BH₃ due to the presence of the carbamate and ester functionalities.

3.1. Protocol
  • Hydroboration: In a flame-dried flask under Argon, dissolve the substrate in anhydrous THF. Cool to 0°C.[4]

  • Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise.

  • Warm to room temperature and stir for 4 hours. (9-BBN is chemoselective for the terminal alkene and will not reduce the Cyclopentyloxycarbonyl group).

  • Oxidation: Cool to 0°C. Add 3M NaOH (aq) followed slowly by 30% H₂O₂ .

  • Stir for 1 hour.

  • Workup: Extract with Ethyl Acetate. The product is the primary alcohol (anti-Markovnikov).

Part 4: Process Visualization
Diagram 1: RCM Decision & Workflow

This flowchart illustrates the critical decision points and Ru-removal steps required for pharmaceutical compliance.

RCM_Workflow Start Start: Acyclic Diene Precursor Check_Acid Is C-terminus free Acid? Start->Check_Acid Protect Step A: Couple to P1/P2 (Form Ester/Amide) Check_Acid->Protect Yes Dilution Step B: Dilute to 0.005M (Degassed DCM/Toluene) Check_Acid->Dilution No (Already Ester) Protect->Dilution Catalyst Step C: Add Hoveyda-Grubbs II (Sparging N2 for Ethylene removal) Dilution->Catalyst Monitor Monitor HPLC (Conversion > 98%) Catalyst->Monitor Scavenge Step D: Ru Scavenging (Add DMSO/TPPO or Silica-Thiol) Monitor->Scavenge Complete Filter Filtration (Silica Pad) Scavenge->Filter End Final Macrocycle (<10ppm Ru) Filter->End

Caption: Workflow for Ring-Closing Metathesis of Non-8-enoic acid derivatives, emphasizing the critical Ruthenium removal step.

Diagram 2: Divergent Synthesis Scope

This diagram maps the chemical space accessible from the terminal alkene.

Divergent_Synthesis Core (S)-N-Cyc-Non-8-enoic Acid (Terminal Alkene) RCM Ring-Closing Metathesis (Hoveyda-Grubbs II) Core->RCM CM Cross-Metathesis (Grubbs II + Acrylates) Core->CM Hydro Hydroboration-Oxidation (9-BBN / H2O2) Core->Hydro Wacker Wacker Oxidation (PdCl2 / CuCl) Core->Wacker Macro 14/15-Membered Macrocycles (HCV Inhibitors) RCM->Macro Linker Functionalized Linkers (Esters/Amides) CM->Linker Alcohol Primary Alcohol (Conjugation Handle) Hydro->Alcohol Ketone Methyl Ketone (Rare) Wacker->Ketone

Caption: Divergent synthetic pathways utilizing the C8 terminal alkene warhead.

References
  • Vertex Pharmaceuticals. (2009). HCV Protease Inhibitors and Uses Thereof. WO2009082701A1. (Describes the synthesis of macrocyclic inhibitors using non-8-enoic acid derivatives). Link

  • Tsantrizos, Y. S., et al. (2003). Structure-Based Design of a Macrocyclic HCV NS3 Protease Inhibitor (BILN 2061). This work established the foundational RCM approach for this class of molecules. Link

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[1] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters. (The standard protocol for Ru removal using DMSO/TPPO). Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. (Defines Type I/II/III alkenes for CM planning). Link

  • Brown, H. C., et al. (1986). Hydroboration.[5][6][7] 57. Hydroboration with 9-borabicyclo[3.3.1]nonane of alkenes containing representative functional groups. Journal of Organic Chemistry. (Protocol for 9-BBN compatibility). Link

Sources

Application

Application Note: Precision Engineering of Proteins via Unnatural Amino Acid Incorporation

[1][2][3] Executive Summary The incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), has transcended academic novelty to become a cornerstone of modern drug discovery. By expand...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The incorporation of unnatural amino acids (UAAs), also known as non-canonical amino acids (ncAAs), has transcended academic novelty to become a cornerstone of modern drug discovery. By expanding the genetic code, researchers can introduce chemoselective handles (e.g., azides, alkynes, ketones) for site-specific conjugation of fluorophores, toxins (ADCs), or PEG chains. This guide provides a rigorous, field-proven methodology for the site-specific incorporation of UAAs using orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs. Unlike standard cloning, this process requires the synchronization of two distinct genetic machineries; this note details the causality behind every step to ensure high-fidelity translation.

Technology Overview: The Orthogonal Translation System

The core of Genetic Code Expansion (GCE) relies on "orthogonality."[1] You are introducing a "parasitic" but non-interfering translation pathway into the host cell.

Mechanism of Action
  • The "Blank" Codon: The Amber stop codon (UAG ) is reassigned from a termination signal to a sense codon.[2]

  • The Orthogonal Pair:

    • o-tRNA: An engineered tRNA with a CUA anticodon that recognizes UAG but is not recognized by the host's endogenous synthetases.

    • o-aaRS: An engineered synthetase that charges the o-tRNA with the specific UAA but does not interact with host tRNAs or canonical amino acids.

  • Suppression: During translation, the ribosome encounters UAG.[3] Instead of recruiting Release Factor 1 (RF1) to terminate protein synthesis, the ribosome accepts the UAA-charged o-tRNA, incorporating the UAA and continuing translation.

Visualization of the GCE Pathway

GCE_Pathway cluster_0 Host Cell Cytoplasm UAA Unnatural Amino Acid (Exogenous) o_aaRS Orthogonal aaRS (e.g., MjTyrRS) UAA->o_aaRS Substrate o_tRNA_charged Acylated tRNA-UAA o_aaRS->o_tRNA_charged Aminoacylation o_tRNA_uncharged Orthogonal tRNA (CUA Anticodon) o_tRNA_uncharged->o_aaRS Binding Ribosome Ribosome (Translation Machinery) o_tRNA_charged->Ribosome Decoding UAG Protein Full-Length Protein with UAA Ribosome->Protein Elongation RF1 Release Factor 1 (Competitor) Ribosome->RF1 Termination (Unwanted) mRNA mRNA (Gene of Interest) ...AUG...UAG...UAA mRNA->Ribosome Template

Figure 1: Mechanistic workflow of Amber Suppression. The orthogonal aaRS charges the orthogonal tRNA with the UAA. This complex competes with Release Factor 1 (RF1) at the ribosome to incorporate the UAA at the UAG codon.

Strategic Planning: System Selection

Before pipetting, select the orthogonal pair and host strain. This decision dictates your yield and fidelity.

FeatureM. jannaschii TyrRS / tRNACUAM. barkeri / M. mazei PylRS / tRNACUA
Primary Host E. coliE. coli, Mammalian, Yeast
Substrate Scope Aromatic UAAs (p-azido-Phe, p-acetyl-Phe)Lysine derivatives (Boc-Lys, Azido-Lys)
Orthogonality High in bacteria; NOT orthogonal in eukaryotesHigh in bacteria AND eukaryotes
Yield Potential High (10–100 mg/L)Moderate (1–20 mg/L)
Key Limitation Cannot be used in mammalian cells (cross-reacts)Hydrophobicity of PylRS pocket limits bulky UAAs

Expert Insight: For E. coli work involving click-chemistry handles (azides/alkynes), the MjTyrRS system is the gold standard due to higher catalytic efficiency (


). For mammalian work, PylRS  is the mandatory choice.

Protocol: High-Yield Incorporation in E. coli

Objective: Expression of GFP with p-azido-L-phenylalanine (pAzF) at residue 151.

Materials
  • Host Strain: E. coli BL21(DE3) (Standard) or C321.ΔA (Genomically recoded, RF1-deficient for maximal yield).

  • Plasmids:

    • pEVOL-pAzF: Encodes the orthogonal tRNA/aaRS pair (Chloramphenicol resistant).

    • pET-GFP-151TAG: Encodes the target protein with an Amber codon (Ampicillin/Kanamycin resistant).

  • Reagents: p-azido-L-phenylalanine (Chem-Impex), Arabinose, IPTG.

Step-by-Step Workflow
Phase 1: Transformation & Pre-Culture
  • Co-transformation: Transform chemically competent E. coli with both pEVOL-pAzF and pET-GFP-151TAG.

  • Selection: Plate on LB agar containing Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL). Incubate overnight at 37°C.

    • Why? Dual selection ensures both the machinery and the target gene are present.

  • Seed Culture: Pick a single colony into 5 mL LB (+ antibiotics). Grow overnight at 37°C, 250 rpm.

Phase 2: Expression & Induction (The Critical Window)
  • Inoculation: Dilute overnight culture 1:100 into fresh 2xYT media (rich media improves UAA uptake).

  • Growth: Incubate at 37°C until OD600 reaches 0.4–0.5 .

    • Critical Checkpoint: Do not induce too early. The cells must be in early log phase to handle the metabolic burden of synthesizing the orthogonal machinery.

  • UAA Addition: Dissolve pAzF in a minimal volume of 0.1M NaOH (it is insoluble in water), then neutralize with HCl or add directly to media if volume is small. Final concentration: 1 mM .

    • Expert Tip: Add the UAA before induction. This primes the intracellular pool of charged tRNA, preventing ribosome stalling upon induction.

  • Induction:

    • Add 0.02% L-Arabinose (induces pEVOL aaRS/tRNA expression).

    • Add 1 mM IPTG (induces Target Protein expression).

  • Protein Production: Reduce temperature to 25°C or 30°C and shake for 12–16 hours.

    • Causality: Lower temperature slows translation, giving the slower orthogonal aaRS time to charge the tRNA, thereby reducing truncation (premature stop) by RF1.

Phase 3: Purification & Validation
  • Harvest: Pellet cells (4,000 x g, 15 min).

  • Lysis & IMAC: Perform standard Ni-NTA purification.

    • Note: Truncated proteins (terminated at TAG) will lack the C-terminal His-tag and flow through, naturally enriching the full-length product.

  • Validation (Mass Spectrometry):

    • Intact Protein MS (ESI-TOF) is required.

    • Expected Mass: WT Mass - Mass(Tyr) + Mass(pAzF).

    • Failure Mode: If you see a peak corresponding to Phenylalanine or Tyrosine incorporation, the orthogonality has failed (background incorporation).

Downstream Application: Bioorthogonal Labeling

Once purified, the pAzF-containing protein can be labeled via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol:
  • Buffer Exchange: Ensure protein is in PBS (pH 7.4). Avoid buffers with azides or reducing agents (DTT/TCEP can reduce azides to amines).

  • Reaction: Mix protein (10–50 µM) with DBCO-Fluorophore (5–10 equivalents).

  • Incubation: 4 hours at Room Temperature or Overnight at 4°C.

  • Cleanup: Remove excess dye using a desalting column (PD-10 or Zeba Spin).

  • Analysis: SDS-PAGE followed by fluorescence imaging.

Troubleshooting Guide (Decision Tree)

When yields are low or mass spec shows anomalies, follow this logic flow.

Troubleshooting Start Problem: Low Yield or Truncation Check_OD Did culture reach OD 0.5 before induction? Start->Check_OD Result_Misincorp Diagnosis: Low Orthogonality (Background Incorp) Start->Result_Misincorp Full length but Wrong Mass Check_OD->Start No (Restart) Check_UAA Was UAA added 30 mins prior to IPTG? Check_OD->Check_UAA Yes Check_UAA->Start No (Add Earlier) Check_Plasmid Verify pEVOL/pULTRA retention (Antibiotics) Check_UAA->Check_Plasmid Yes Check_Strain Consider RF1-deficient strain (e.g., C321.ΔA) Result_Truncation Diagnosis: RF1 Competition (Premature Termination) Check_Strain->Result_Truncation Still Low Yield Check_Plasmid->Check_Strain Plasmid OK but Yield Low

Figure 2: Diagnostic logic for troubleshooting common GCE failure modes.

References

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 301(5635), 964-967. Link

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. Link

  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. Link

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid Coupling

Current Status: Operational Ticket ID: HCV-NS3-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecule Profile Welcome to the technical support hub for (S)-2-Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: HCV-NS3-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid (hereafter referred to as Cyc-Non-8-acid ). This molecule is a critical P1 building block in the synthesis of HCV NS3/4A protease inhibitors (e.g., Ciluprevir, Simeprevir analogues).

The presence of the bulky cyclopentyloxycarbonyl (Cyc) protecting group and the terminal alkene (intended for downstream Ring-Closing Metathesis) presents unique challenges in coupling reactions. This guide addresses the two primary coupling vectors:

  • Standard Amide Coupling: Attaching the P2 moiety (typically a proline derivative).

  • Acyl Sulfonamide Formation: Attaching the P1' moiety (typically a cyclopropyl sulfonamide).

Diagnostic Workflow: Select Your Issue

Use the following logic flow to identify the correct troubleshooting protocol for your specific experimental failure.

CouplingLogic Start Identify Coupling Partner Partner_Amine Secondary Amine (e.g., Proline ester) Start->Partner_Amine Partner_Sulf Sulfonamide (e.g., Cyclopropyl sulfonamide) Start->Partner_Sulf Issue_Amine_Yield Low Yield / Stalled Partner_Amine->Issue_Amine_Yield Conversion < 50% Issue_Amine_Rac Racemization (Loss of ee) Partner_Amine->Issue_Amine_Rac Isomer detected Issue_Sulf_Fail No Product / Standard Coupling Fails Partner_Sulf->Issue_Sulf_Fail Sol_HATU Switch to HATU/HOAt Check Sterics Issue_Amine_Yield->Sol_HATU Sol_Base Optimize Base: Collidine vs DIPEA Issue_Amine_Rac->Sol_Base Sol_CDI Requires CDI Activation (Acyl Imidazole Intermediate) Issue_Sulf_Fail->Sol_CDI

Figure 1: Decision tree for selecting the appropriate optimization strategy based on coupling partner and observed failure mode.

Module A: Standard Amide Coupling (P1-P2 Bond)

Context: Coupling Cyc-Non-8-acid to a secondary amine (e.g., 4-hydroxyproline methyl ester).

Common Issues & Solutions
Issue 1: Incomplete Conversion (Steric Hindrance)

Symptom: Reaction stalls at 60-70% conversion; adding more EDC/HOBt has no effect. Root Cause: The Cyc-carbamate is bulky. If the incoming proline is also substituted (e.g., 4-phenyl-thiazole derivatives), the transition state is sterically crowded. Protocol Adjustment:

  • Switch Reagents: Move from carbodiimides (EDC) to phosphonium or uronium salts. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here due to the HOAt effect, which accelerates coupling in sterically demanding systems.

  • Alternative: T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P has a lower epimerization profile and drives reactions by releasing a water-soluble byproduct.

Issue 2: Racemization (Loss of Chirality at C2)

Symptom: Appearance of a diastereomer (D-isomer) in HPLC (typically 2-10%). Root Cause: Formation of an oxazolone (azlactone) intermediate. Even though carbamates (like Cyc) are safer than amides, strong bases or slow coupling rates allow the carbonyl oxygen of the carbamate to attack the activated acid, leading to proton loss at the alpha-carbon. Protocol Adjustment:

  • Base Selection: Replace DIPEA (Diisopropylethylamine) with 2,4,6-Collidine (TMP). Collidine is a weaker, non-nucleophilic base that is sufficient to deprotonate the acid but less likely to promote alpha-proton abstraction from the active ester.

  • Pre-activation: Do not pre-activate the acid with HATU/Base for more than 2 minutes before adding the amine. Long pre-activation times increase oxazolone formation risk.

Module B: Acyl Sulfonamide Coupling (P1-P1' Bond)

Context: Coupling Cyc-Non-8-acid to cyclopropyl sulfonamide. This is NOT a standard amide bond formation.

Critical Technical Note

Standard peptide coupling reagents (EDC, HATU) often fail or give very low yields with sulfonamides because the sulfonamide nitrogen is a poor nucleophile (


). You must activate the acid to a species reactive enough to attack the sulfonamide anion.
Recommended Protocol: The CDI Method

The industry-standard method for this specific HCV intermediate involves Carbonyldiimidazole (CDI) .

Step-by-Step Protocol:
  • Activation: Dissolve Cyc-Non-8-acid (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv).

  • Gas Evolution: Heat to reflux (60-65°C) for 1-2 hours. Observation: Evolution of

    
     gas. This forms the Acyl Imidazole  intermediate.
    
  • Coupling: Cool the mixture to room temperature. Add the Sulfonamide (1.0 equiv) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

  • Completion: Stir at RT or mild heat (40°C) for 4-12 hours.

Why this works: The DBU deprotonates the sulfonamide, making it a better nucleophile, which then displaces the imidazole leaving group.

SulfonamideCoupling Acid Cyc-Non-8-acid CDI Reagent: CDI (Reflux, THF) Acid->CDI Inter Acyl Imidazole Intermediate CDI->Inter -CO2, -Imidazole Sulf Add: Sulfonamide + DBU Inter->Sulf Product Acyl Sulfonamide Product Sulf->Product Nucleophilic Acyl Substitution

Figure 2: Mechanism of CDI-mediated acyl sulfonamide formation.

Data Summary: Reagent Comparison

Reagent SystemTarget BondRisk ProfileRecommended Use
EDC / HOBt Peptide (Amide)Low Racemization, Slow KineticsStandard couplings with unhindered amines.
HATU / Collidine Peptide (Amide)High Cost, High ReactivitySterically hindered P2 prolines; "Rescue" conditions.
IBCF / NMM Peptide (Amide)Temperature SensitiveScalable process chemistry (Mixed Anhydride method).
CDI / DBU Acyl SulfonamideMoisture SensitiveMandatory for sulfonamide coupling.

Advanced Troubleshooting (FAQ)

Q: The terminal alkene seems to be isomerizing or disappearing.

  • A: This is rare during coupling. However, if you are using palladium (Pd) for deprotection steps elsewhere, or if your solvent contains trace transition metals, the alkene can migrate. Ensure your THF or DMF is peroxide-free and distilled. Avoid using strong Lewis acids.

Q: I cannot remove the urea byproduct from the reaction mixture.

  • A: If using EDC, the urea is water-soluble but can be sticky. Wash the organic layer with 10% Citric Acid (acidic wash) followed by Sat. NaHCO3 . If using DCC (not recommended), the DCU urea is insoluble; filter it off before workup. For difficult purifications, switch to T3P , where the byproducts are water-soluble phosphates.

Q: Can I use the acid chloride method?

  • A: Avoid. Converting N-protected amino acids to acid chlorides (using SOCl2 or Oxalyl Chloride) drastically increases the rate of oxazolone formation and subsequent racemization. If you must use a highly activated species, use the Mixed Anhydride method (Isobutyl chloroformate/NMM) at -15°C.

References

  • Tsantrizos, Y. S., et al. (2003). "Structure-Based Design of a Potent, Selective, and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS3 Protease (BILN 2061)." Angewandte Chemie International Edition.

  • Yee, N. K., et al. (2006). "Efficient Large-Scale Synthesis of BILN 2061, a Potent HCV Protease Inhibitor, by a Convergent Approach Based on Ring-Closing Metathesis." The Journal of Organic Chemistry.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron.

Optimization

Chiral Integrity Support Hub: Preventing Racemization in (S)-Amino Acid Synthesis

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist Diagnostic Brief: The Mechanics of Chiral Loss Before optimizing your protocol, you must identif...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist

Diagnostic Brief: The Mechanics of Chiral Loss

Before optimizing your protocol, you must identify the enemy. Racemization is not random; it is a deterministic chemical outcome driven by two primary mechanisms.

Mechanism A: The 5(4H)-Oxazolone Pathway (The Predominant Threat)

This is the most common cause of racemization during the activation of


-acyl amino acids (peptide coupling).
  • The Trigger: When the carboxyl group is activated (e.g., by carbodiimides), the carbonyl oxygen of the upstream amide/urethane backbone attacks the activated carbonyl carbon.

  • The Result: A cyclic 5(4H)-oxazolone (azlactone) intermediate forms.

  • The Risk: The C

    
     proton of the oxazolone is highly acidic (
    
    
    
    ). Weak bases present in the mixture can easily deprotonate it, leading to a resonance-stabilized enolate that reprotonates non-stereoselectively, resulting in a racemic mixture.
Mechanism B: Direct Enolization
  • The Trigger: High base concentration or strong bases (e.g., DBU, excess DIPEA) directly abstract the C

    
     proton from the activated ester.
    
  • High Risk Substrates: Amino acids with electron-withdrawing side chains (e.g., Phenylglycine, Cysteine, Histidine) which increase C

    
     acidity.
    
Visualizing the Threat

The following diagram illustrates the decision logic for diagnosing susceptibility.

RacemizationPathways Start Substrate Assessment Protection N-Protecting Group? Start->Protection Enolization Risk: Direct Enolization Start->Enolization Substrate = Phg, Cys, His Activation Carboxyl Activation Protection->Activation Amide/Acetyl (e.g., Peptide Fragment) Safe Low Risk (Urethane Protection) Protection->Safe Urethane (Fmoc, Boc, Cbz) Oxazolone Risk: 5(4H)-Oxazolone Formation Activation->Oxazolone Slow Coupling / No Additive Enolization->Oxazolone Base Catalysis

Figure 1: Diagnostic logic for identifying high-risk coupling scenarios.

Reagent Selection: The Hardware Upgrade

Legacy protocols using HOBt and HBTU are increasingly viewed as suboptimal due to safety (explosive properties of benzotriazoles) and lower efficiency in suppressing racemization compared to modern alternatives.

FAQ: Which coupling reagents offer the highest chiral fidelity?

Recommendation: Switch to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) derivatives.[1]

Reagent ClassLegacy Option (Avoid)Modern Standard (Recommended)Why Switch?
Additives HOBt, HOAtOxyma Pure Oxyma creates a less acidic environment than HOAt/HOBt, destabilizing the oxazolone intermediate while accelerating acylation [1]. Safer (non-explosive).[1]
Coupling Agents HBTU, HATUCOMU , DIC COMU (uronium salt of Oxyma) shows consistently lower racemization rates than HATU in comparative studies [2].[1][2]
Bases TEA, NMMDIPEA , 2,4,6-Collidine Collidine is a weaker, sterically hindered base that minimizes proton abstraction, critical for Cys/His coupling [3].
Technical Insight: The COMU Advantage

COMU combines the leaving group ability of Oxyma with a morpholino core that includes an internal base effect. However, Caution: COMU is hydrolytically unstable in DMF.[3]

  • Actionable Tip: Prepare COMU solutions immediately before use, or use stable solutions in acetonitrile/gamma-valerolactone if automation requires storage.

Troubleshooting "Problem Children" Substrates

Certain amino acids are hypersensitive to racemization.[1][4][5] Standard protocols will fail here.

Case A: Cysteine (Cys)

The Issue: The electron-withdrawing sulfur atom acidifies the C


 proton. Furthermore, base-catalyzed 

-elimination can form dehydroalanine, which destroys chirality. The Fix:
  • Base Selection: Avoid DIPEA if possible. Use 2,4,6-Collidine (TMP) if a base is required (e.g., with uronium salts).

  • Activation: Preferred method is DIC / Oxyma Pure (carbodiimide activation) which can often be run without exogenous base, significantly preserving chirality [4].

  • Protection: Use Trityl (Trt) protection for the thiol, as it provides steric bulk that discourages abstraction.

Case B: Histidine (His)

The Issue: The imidazole ring acts as an intramolecular base, abstracting its own C


 proton (autocatalysis).
The Fix: 
  • Block the Mechanism: Use His(Trt) or His(Bum) protection. Protecting the

    
     or 
    
    
    
    position reduces the basicity of the imidazole ring.
  • Temperature Control: Do not heat His couplings above 50°C, even in microwave synthesizers.

Case C: Phenylglycine (Phg)

The Issue: The phenyl ring attached directly to the C


 makes the proton extremely acidic.
The Fix: 
  • Protocol: Use COMU / TMP (Collidine) .

  • Constraint: Limit coupling time. Extended activation times lead to linear accumulation of the D-isomer.

Standard Operating Procedures (SOPs)

SOP-01: Low-Racemization Coupling Protocol (General)

Applicable for: Standard Fmoc-SPPS, difficult sequences, and N-methylated amino acids.

Materials:

  • Amino Acid (4.0 eq)

  • DIC (4.0 eq)

  • Oxyma Pure (4.0 eq)

  • Solvent: DMF (Dimethylformamide)[6]

Workflow:

  • Dissolve the Fmoc-amino acid and Oxyma Pure in DMF.

  • Add DIC immediately prior to adding the mixture to the resin.

  • Critical Step: Allow pre-activation for only 2-3 minutes. Long pre-activation favors oxazolone formation.

  • Add to resin.[5] Reaction time: 30–60 minutes at Room Temperature.

  • Note: No exogenous base (DIPEA) is added. This "neutral" coupling is the safest route for chiral integrity.

SOP-02: The "Red Flag" Protocol (Cys/His/Phg)

Applicable for: Cysteine, Histidine, and Phenylglycine.

Materials:

  • Amino Acid (3.0 eq)

  • COMU (3.0 eq) OR DIC (3.0 eq) + Oxyma (3.0 eq)

  • Base: 2,4,6-Collidine (3.0 eq) - Only if using COMU

  • Solvent: DMF or NMP[5]

Workflow:

  • If using DIC/Oxyma: Follow SOP-01. This is the preferred route for Cys.

  • If using COMU:

    • Dissolve AA and COMU in DMF.

    • Add Collidine.[1][7]

    • Immediate Transfer: Transfer to resin within 30 seconds.

    • Why? Collidine is weak enough to activate the uronium salt but too sterically hindered to effectively abstract the C

      
       proton [3].
      

Visualizing the Optimization Logic

Use this decision tree to select the correct protocol for your specific synthesis.

OptimizationLogic Input Input Amino Acid CheckType Is it Cys, His, or Phg? Input->CheckType Standard Standard Protocol CheckType->Standard No Sensitive Sensitive Protocol CheckType->Sensitive Yes ReagentStd DIC + Oxyma Pure (No Base) Standard->ReagentStd BaseCheck Coupling Agent? Sensitive->BaseCheck DICPath Using DIC BaseCheck->DICPath Carbodiimide UroniumPath Using COMU/HATU BaseCheck->UroniumPath Uronium/Phosphonium DICPath->ReagentStd Safest Collidine REQUIRED BASE: 2,4,6-Collidine UroniumPath->Collidine Steric Protection DIPEA Avoid DIPEA UroniumPath->DIPEA High Risk!

Figure 2: Decision matrix for reagent and base selection based on substrate sensitivity.

References

  • Subirós-Funosas, R., et al. (2009).[6] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion".[8] Chemistry – A European Journal.[6] Link

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link

  • Góngora-Benítez, M., et al. (2014). "Optimized Fmoc Solid-Phase Synthesis of the Cysteine-Rich Peptide Linaclotide". ACS Combinatorial Science. Link

  • Jad, Y.E., et al. (2015). "OxymaPure/DIC: The best choice for the coupling of Cys derivatives in SPPS". Organic & Biomolecular Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Cyclopentyloxycarbonyl (Poc) Stability &amp; Chemistry

This guide serves as a specialized technical resource for researchers working with the Cyclopentyloxycarbonyl (Poc) protecting group. It is structured to address specific stability profiles, orthogonality challenges, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with the Cyclopentyloxycarbonyl (Poc) protecting group. It is structured to address specific stability profiles, orthogonality challenges, and cleavage protocols.[1]

Current Status: Operational Topic: Stability, Orthogonality, and Cleavage of the N-Cyclopentyloxycarbonyl (Poc) Group Target Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Leads[1]

Executive Summary: The Poc Profile

The Cyclopentyloxycarbonyl (Poc) group is a secondary urethane protecting group. It occupies a critical "intermediate" stability niche in organic synthesis.[2] Unlike the acid-labile Boc group and the hydrogenolysis-labile Cbz (Z) group, Poc offers unique resistance that allows for complex orthogonal protection strategies.

Quick Reference Stability Matrix
Reagent/ConditionPoc Stability StatusComparison
50% TFA / DCM STABLE Unlike Boc (which cleaves rapidly).
H₂ / Pd-C STABLE Unlike Cbz (which cleaves rapidly).
20% Piperidine STABLE Unlike Fmoc (which cleaves rapidly).
HBr / AcOH LABILE Cleaves (similar to Cbz).
Liquid HF LABILE Cleaves (Standard final deprotection).
TFMSA / TFA LABILE Cleaves (Alternative to HF).

Troubleshooting & FAQs (Ticket-Based Format)

Ticket #001: "I treated my peptide with 50% TFA to remove the Poc group, but the mass spec shows the starting material. What went wrong?"

Diagnosis: Incorrect Reagent Selection. Technical Explanation: The Poc group is a secondary alkyl carbamate . Unlike the tertiary butyl group in Boc , the cyclopentyl cation is not stable enough to form rapidly under mild acidic conditions (SN1 mechanism suppression). The activation energy for the elimination of the cyclopentyl cation in dilute TFA is too high. Resolution: You must use a Strong Acid protocol. The Poc group requires conditions capable of protonating the urethane carbonyl significantly and forcing the elimination of a less stable secondary carbocation.

  • Switch to: 33% HBr in Acetic Acid or Liquid HF (Hydrogen Fluoride).

  • Alternative: Trifluoromethanesulfonic acid (TFMSA) in TFA.

Ticket #002: "I need to remove a Cbz group from a lysine side chain without affecting the N-terminal Poc group. Is this possible?"

Diagnosis: Valid Orthogonal Strategy. Technical Explanation: This is the primary utility of the Poc group. The Cbz (Z) group is cleaved by catalytic hydrogenolysis (H₂/Pd-C) via a mechanism involving the coordination of the benzyl ring to the palladium surface. The saturated cyclopentyl ring of the Poc group does not coordinate effectively to the catalyst and resists reduction. Resolution: Proceed with standard hydrogenolysis:

  • Conditions: H₂ (1 atm), 10% Pd/C, Methanol/Ethanol, RT.

  • Outcome: Cbz is cleaved; Poc remains intact.

Ticket #003: "How do I introduce the Poc group? Is the chloroformate stable?"

Diagnosis: Synthesis Protocol Inquiry. Technical Explanation: The reagent Cyclopentyl chloroformate is generally stable but moisture-sensitive. It reacts with amines under Schotten-Baumann conditions (aqueous base/organic solvent biphasic system) or in anhydrous organic solvents with a tertiary amine base. Resolution: See Protocol A below for the standard introduction methodology.

Mechanistic Visualization

The following diagram illustrates the orthogonality of Poc compared to Boc and Cbz, highlighting the specific cleavage pathways.

Poc_Orthogonality Substrate Protected Amine (R-NH-Poc) TFA 50% TFA (Mild Acid) Substrate->TFA Exposure H2Pd H₂ / Pd-C (Hydrogenolysis) Substrate->H2Pd Exposure HF HF or HBr/AcOH (Strong Acid) Substrate->HF Exposure Result_Stable1 NO REACTION (Poc Intact) TFA->Result_Stable1 Boc would cleave here Result_Stable2 NO REACTION (Poc Intact) H2Pd->Result_Stable2 Cbz would cleave here Result_Cleaved CLEAVAGE (Free Amine + Cyclopentene + CO₂) HF->Result_Cleaved Protonation & Elimination

Figure 1: Orthogonality Map showing Poc stability against mild acid (TFA) and reduction (H2/Pd), requiring strong acid (HF/HBr) for cleavage.

Validated Experimental Protocols

Protocol A: Introduction of the Poc Group

Objective: Protection of a primary amine as N-Poc. Reagents: Cyclopentyl chloroformate (Poc-Cl), Sodium Carbonate (Na₂CO₃), Dioxane/Water.[1]

  • Preparation: Dissolve the amino acid/amine (10 mmol) in 10% aqueous Na₂CO₃ (25 mL) and Dioxane (15 mL). Cool to 0°C in an ice bath.

  • Addition: Add Cyclopentyl chloroformate (11 mmol, 1.1 eq) dropwise over 15 minutes with vigorous stirring.

  • Reaction: Remove ice bath and stir at room temperature for 3–4 hours. Monitor pH; maintain pH >9 by adding small aliquots of Na₂CO₃ if necessary.

  • Workup: Wash the aqueous solution with diethyl ether (2x) to remove unreacted chloroformate. Acidify the aqueous layer carefully with 1N HCl to pH 2–3.

  • Isolation: Extract the product into Ethyl Acetate (3x). Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Cleavage via HBr/Acetic Acid

Objective: Removal of Poc group without using liquid HF. Reagents: 33% HBr in Glacial Acetic Acid.

  • Setup: Place the Poc-protected compound (1 mmol) in a round-bottom flask.

  • Reaction: Add 33% HBr/AcOH (5–10 mL). Stir at room temperature for 60–90 minutes.

    • Note: Add a scavenger (e.g., anisole or thioanisole) if the molecule contains oxidation-sensitive residues like Met or Trp.

  • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether (100 mL). The deprotected peptide/amine salt should precipitate.

  • Collection: Filter or centrifuge the precipitate and wash extensively with cold ether to remove acid traces.

Protocol C: Cleavage via TFMSA (HF Alternative)

Objective: Strong acid cleavage using standard glassware. Reagents: Trifluoromethanesulfonic acid (TFMSA), TFA, Thioanisole.[1]

  • Cocktail Prep: Prepare a mixture of TFA / TFMSA / Thioanisole (80 : 10 : 10 v/v).

  • Reaction: Dissolve the protected compound in the cocktail (approx. 10 mL per gram of resin/compound).

  • Time: React at 0°C for 30 minutes, then Room Temperature for 60–90 minutes.

  • Workup: Precipitate in cold ether as described in Protocol B.

References

  • Wünsch, E. (1974). Synthese von Peptiden. In: Houben-Weyl Methods of Organic Chemistry, Vol. 15/1.[1] Thieme Stuttgart.

    • Establishes the fundamental stability profile of cycloalkyloxycarbonyl groups (Poc, Hoc)
  • Isidro-Llobet, A., et al. (2009).[1][3][4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1]

    • Comprehensive review detailing cleavage conditions for urethane protecting groups including HF and HBr protocols.
  • McKay, F. C., & Albertson, N. F. (1957).[1][5] New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690.[1]

    • Original description of cycloalkyloxycarbonyl deriv
  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbols for Amino Acids and Peptides.

    • Verifies "Poc" as the standard abbreviation for cyclopentyloxycarbonyl.[6]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Stereochemical Validation of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic Acid

Executive Summary & Strategic Context The molecule (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid serves as a critical "P1" intermediate in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The molecule (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid serves as a critical "P1" intermediate in the synthesis of macrocyclic Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., analogs of Ciluprevir/BILN 2061). The terminal alkene at position 8 is the handle for Ring-Closing Metathesis (RCM) to form the macrocycle, while the (S)-configuration at the


-carbon is non-negotiable for bioactivity; the (R)-enantiomer is biologically inert or antagonistic.

Ensuring enantiomeric excess (


) is critical before the expensive RCM step. This guide compares the two primary industry-standard methods for validating this stereochemistry: Direct Chiral HPLC  (for routine QC) and Marfey’s Analysis  (for absolute configuration validation).

Comparative Analysis of Validation Methods

The following table contrasts the three potential approaches for stereochemical validation.

FeatureMethod A: Direct Chiral HPLC Method B: Marfey’s Analysis (Derivatization) Method C: Optical Rotation
Primary Use Routine QC, Process MonitoringAbsolute Configuration Assignment, Impurity IDQuick Identity Check (Not Quantitative)
Sample Prep Minimal (Dissolve & Shoot)Complex (Hydrolysis + Derivatization)Minimal
Resolution (

)
High (

typical)
Very High (

typical)
N/A
Sensitivity Moderate (UV 210-220 nm)High (UV 340 nm / MS compatible)Low (Requires large sample mass)
Throughput High (15-20 min run)Low (Overnight prep + run)High
Cost/Run Low (after column purchase)Moderate (Reagents + Time)Negligible
Reliability Gold Standard for Purity Gold Standard for Accuracy Unreliable for high

Expert Insight: The "Orthogonal" Approach

Do not rely on a single method during early development.

  • Use Method B (Marfey's) initially to prove that your synthetic route produces the (S)-enantiomer and to validate the elution order of Method A.

  • Use Method A (Chiral HPLC) for all subsequent batch release testing.

Method A: Direct Chiral HPLC (Routine QC)

This method analyzes the intact N-protected amino acid. The bulky cyclopentyloxycarbonyl group actually aids separation on polysaccharide-based chiral stationary phases (CSPs) by providing handles for


 interactions and hydrogen bonding.
Protocol Design
  • Column: Chiralpak AD-H or IA (Amylose tris-(3,5-dimethylphenylcarbamate)). The "Amylose" backbone is generally superior for N-protected

    
    -amino acids compared to Cellulose (OD-H).
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Temperature: 25°C.

Expected Results
  • Retention: The (S)-enantiomer typically elutes second on AD-H columns (check with racemate), but this must be confirmed via Method B.

  • Acceptance Criteria:

    
    ; Tailing Factor (
    
    
    
    ) < 1.5.

Method B: Marfey’s Analysis (Validation Standard)

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) reacts with primary amines to form diastereomers. Because the target molecule is a carbamate (N-protected), it cannot react directly. You must first hydrolyze the protecting group.

Step-by-Step Protocol
Step 1: Acid Hydrolysis (Deprotection)
  • Dissolve 1 mg of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid in 200 µL of 6N HCl.

  • Heat at 110°C for 12 hours in a sealed glass vial (standard protein hydrolysis conditions).

    • Checkpoint: This removes the cyclopentyl carbamate, yielding free (S)-2-amino-non-8-enoic acid.

  • Evaporate to dryness under nitrogen or vacuum (SpeedVac) to remove excess HCl.

Step 2: Derivatization
  • Resuspend the residue in 100 µL water.

  • Add 200 µL of 1% (w/v) L-FDAA in Acetone.

  • Add 40 µL of 1M NaHCO

    
     (pH must be > 8 for the reaction to proceed).
    
  • Incubate at 40°C for 1 hour.

  • Quench with 40 µL of 1M HCl (stops reaction and prevents racemization).

Step 3: Achiral HPLC Analysis[1]
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 10% B to 60% B over 40 mins.

  • Detection: UV @ 340 nm (Specific to the dinitrophenyl moiety—eliminates background noise).

Scientific Logic (Self-Validating)
  • Elution Order Rule: For L-FDAA derivatives, the L-amino acid (S-configuration) elutes before the D-amino acid (R-configuration) on C18 columns due to stronger intramolecular H-bonding in the L-L diastereomer, which increases its hydrophobicity less than the L-D form.

  • Verification: If your main peak elutes first, you have the (S)-enantiomer. If it elutes second, you have the (R)-enantiomer.

Visualization of Workflows

Logic Flow for Stereochemical Validation

ValidationLogic Start Target: (S)-2-Cyclopentyloxycarbonylamino- non-8-enoic acid Decision Is this a new synthetic route or routine batch? Start->Decision Route_New New Route / R&D Decision->Route_New First Time Route_Routine Routine Batch / QC Decision->Route_Routine Repeat Marfey METHOD B: Marfey's Analysis (Absolute Config Confirmation) Route_New->Marfey DirectHPLC METHOD A: Direct Chiral HPLC (Chiralpak AD-H / IA) Route_Routine->DirectHPLC Hydrolysis Step 1: Acid Hydrolysis (Remove Carbamate) Marfey->Hydrolysis Derivatization Step 2: React with L-FDAA Hydrolysis->Derivatization Analysis_B Step 3: C18 HPLC (UV 340nm) Confirm L-L Diastereomer elutes first Derivatization->Analysis_B Analysis_B->Route_Routine Define Std RT Analysis_A Compare Retention Time with Validated Standard DirectHPLC->Analysis_A

Caption: Decision matrix for selecting between absolute configuration determination (Marfey's) and high-throughput purity testing (Direct HPLC).

References

  • Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection." Angewandte Chemie International Edition.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][4][5][6][7][8][9][10]

  • Sigma-Aldrich (Merck). "Chiral HPLC Column Selection Guide for Amino Acids."

  • Harada, K., et al. (1996). "Advanced Marfey's Method for Determination of Absolute Configuration."[3] Tetrahedron Letters.

Sources

Comparative

Comparative Guide: Cyclopentyloxycarbonyl (Poc/cPeoc) vs. Standard Amino Protecting Groups

Executive Summary Cyclopentyloxycarbonyl (cPeoc, often abbreviated as Poc) is a secondary urethane protecting group that occupies a critical "Goldilocks" zone in peptide synthesis and organic chemistry. It offers a stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyloxycarbonyl (cPeoc, often abbreviated as Poc) is a secondary urethane protecting group that occupies a critical "Goldilocks" zone in peptide synthesis and organic chemistry. It offers a stability profile intermediate between the highly acid-labile Boc (tert-butyloxycarbonyl) and the more robust Cbz (benzyloxycarbonyl).

This guide analyzes the utility of cPeoc, specifically highlighting its orthogonality to Boc (it survives trifluoroacetic acid) and its advantage over Cbz in sulfur-containing peptides (it does not require hydrogenolysis).

Mechanistic Foundation

The utility of urethane protecting groups is dictated by the stability of the carbocation formed during acid-catalyzed deprotection.

  • Boc: Forms a Tertiary Carbocation (t-butyl).[1] Rapid formation; highly labile to mild acids (TFA).

  • cPeoc: Forms a Secondary Carbocation (cyclopentyl). Slower formation; stable to mild acids (TFA) but cleaved by strong acids (HF, HBr).

  • Cbz: Forms a Primary Benzylic Carbocation . Stable to mild acids; cleaved by strong acids or catalytic hydrogenolysis.

Diagram 1: Acid-Catalyzed Cleavage Mechanism

The following diagram illustrates the cleavage pathway, highlighting why cPeoc requires stronger acidic conditions than Boc.

CleavageMechanism Substrate N-cPeoc Amino Acid Protonation Protonated Carbamate Substrate->Protonation Strong Acid (HBr/AcOH) Transition Transition State (Secondary Cation Character) Protonation->Transition Rate Limiting Step (Slower than Boc) Products Free Amine + CO2 + Cyclopentyl Bromide/Alkene Transition->Products Elimination/Substitution

Caption: Acid-mediated cleavage of cPeoc via secondary carbocation intermediate. Note the higher activation energy compared to tertiary systems (Boc).

Comparative Performance Analysis

Stability Profile

The table below compares cPeoc against the industry standards (Boc, Cbz, Fmoc).

FeatureBoc (t-Butyloxycarbonyl)cPeoc (Cyclopentyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)
Electronic Nature Tertiary CarbamateSecondary Carbamate Primary/Benzylic CarbamateBase-labile Carbamate
50% TFA (DCM) Cleaved (Instant)Stable (Orthogonal)StableStable
HBr / AcOH CleavedCleaved (Fast)CleavedStable
HF (anhydrous) CleavedCleaved CleavedStable
Hydrogenolysis StableStable Cleaved Stable (mostly)
Piperidine StableStable StableCleaved
Primary Utility Acid labile (mild)Acid labile (strong) / No H2 Hydrogenolysis labileBase labile
Key Advantages of cPeoc
  • Orthogonality to Boc: You can selectively deprotect a Boc group in the presence of a cPeoc group using 50% TFA. This allows for multi-step synthesis where two different acid-labile groups are required.

  • Sulfur Compatibility: Unlike Cbz, which often requires Pd/C hydrogenolysis (poisoned by Methionine/Cysteine), cPeoc is removed chemically (HBr or HF), making it superior for sulfur-containing peptides.

  • Enhanced Stability: cPeoc is roughly

    
     times more stable to acid than Boc, preventing premature deprotection during extended acidic workups.
    

Experimental Protocols

Protocol A: Installation of cPeoc Group

Objective: Protection of a primary amine using Cyclopentyl Chloroformate.

Reagents:

  • Amino Acid / Amine (1.0 equiv)

  • Cyclopentyl Chloroformate (1.1 equiv) [Caution: Lachrymator][2]

  • Sodium Carbonate (

    
    ) or TEA
    
  • Solvent: Water/Dioxane (1:1) or DCM[3][4][5]

Procedure:

  • Dissolution: Dissolve the amino acid (10 mmol) in 25 mL of 10%

    
     solution. If solubility is poor, add Dioxane (15 mL).
    
  • Addition: Cool the solution to 0°C. Add Cyclopentyl Chloroformate (11 mmol) dropwise over 20 minutes with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash the aqueous layer with diethyl ether (to remove unreacted chloroformate). Acidify the aqueous layer carefully with 1N HCl to pH 2.

  • Isolation: Extract the product into Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Validation: Confirm structure via

    
    H-NMR (Look for cyclopentyl methine multiplet at 
    
    
    
    5.0–5.2 ppm).
Protocol B: Selective Cleavage (Deprotection)

Objective: Removal of cPeoc using HBr in Acetic Acid.

Reagents:

  • 33% HBr in Acetic Acid

  • Scavenger (optional but recommended for Trp/Met/Tyr residues): Anisole or Thioanisole.

Procedure:

  • Preparation: Dissolve the cPeoc-protected peptide (1 mmol) in minimal acetic acid or TFA.

  • Cleavage: Add 33% HBr/AcOH (5–10 mL).

  • Reaction: Stir at room temperature for 30–60 minutes. (Note: This is significantly harsher than Boc removal).

  • Precipitation: Pour the reaction mixture into cold diethyl ether (100 mL). The peptide salt should precipitate.[6]

  • Collection: Centrifuge or filter the solid. Wash 3x with cold ether to remove excess acid and cyclopentyl bromide byproducts.

Strategic Decision Guide

Use this flowchart to determine when cPeoc is the superior choice over Boc or Cbz.

SelectionLogic Start Select Protecting Group BaseSensitive Is the molecule Base Sensitive? Start->BaseSensitive AcidLabile Need Acid Labile Group? BaseSensitive->AcidLabile Yes UseFmoc Use Fmoc BaseSensitive->UseFmoc No (Stable to Base) OrthogonalBoc Need Orthogonality to Boc? AcidLabile->OrthogonalBoc Yes SulfurPresent Contains Sulfur (Cys/Met)? UseCbz Use Cbz SulfurPresent->UseCbz No UsecPeoc Use cPeoc (Poc) SulfurPresent->UsecPeoc Yes (Avoid Hydrogenolysis) OrthogonalBoc->SulfurPresent Yes (Need stability to mild acid) UseBoc Use Boc OrthogonalBoc->UseBoc No (Standard)

Caption: Decision matrix for selecting cPeoc based on sulfur content and orthogonality requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protecting Groups in Organic Synthesis. Wiley-Interscience.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Carpino, L. A. (1973). "Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonylhydrazines." Journal of the American Chemical Society. (Foundational work on urethane cleavage kinetics).
  • McKay, F. C., & Albertson, N. F. (1957). "New amine-masking groups for peptide synthesis."[2] Journal of the American Chemical Society, 79(17), 4686-4690. Link

Sources

Validation

Beyond the Binary: The Strategic Utility of Cyclopentyloxycarbonyl (Poc) in Complex Synthesis

Executive Summary: The "Missing Link" in Orthogonality While the Boc (acid-labile) and Fmoc (base-labile) protecting groups dominate routine peptide synthesis and medicinal chemistry, they often fail in complex multi-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Link" in Orthogonality

While the Boc (acid-labile) and Fmoc (base-labile) protecting groups dominate routine peptide synthesis and medicinal chemistry, they often fail in complex multi-step syntheses requiring "third-dimension" orthogonality.

Cyclopentyloxycarbonyl (Poc) serves as a critical strategic tool for these edge cases. Unlike Boc, the Poc group is stable to mild acids (e.g., dilute TFA), allowing for the selective deprotection of Boc groups in its presence. Unlike Cbz (Z), Poc is stable to hydrogenolysis , making it indispensable for sulfur-containing molecules (which poison hydrogenation catalysts) or substrates with unsaturated bonds.

This guide details the mechanistic advantages of Poc, providing validated protocols for its installation, selective preservation, and final cleavage.

Mechanistic Analysis: Why Cyclopentyl?

The stability of carbamate protecting groups is dictated by the stability of the carbocation formed during acid-catalyzed cleavage.

  • Boc (Tertiary): Forms a stable tert-butyl cation rapidly in dilute acid (

    
     mechanism).
    
  • Poc (Secondary): The cyclopentyl cation is secondary. It is significantly less stable than the tert-butyl cation, requiring much stronger acidic conditions or higher temperatures to cleave.

  • Cbz (Primary): Forms a benzyl cation.[1] While acid-stable, it is susceptible to catalytic reduction.

The Poc Advantage: The cyclopentyl ring provides a "Goldilocks" zone of stability—robust enough to survive Boc deprotection conditions (TFA/DCM), yet cleavable by strong acids (HF or HBr) without requiring the catalytic hydrogenation that limits Cbz utility.

Visualization: Stability Hierarchy & Orthogonality

The following diagram illustrates the operational windows where Poc survives while other groups are cleaved.

ProtectionLogic Boc Boc Group (Acid Labile) Poc Poc Group (Strong Acid Labile) Fmoc Fmoc Group (Base Labile) Cbz Cbz Group (H2/Pd Labile) TFA 50% TFA (Mild Acid) TFA->Boc Cleaves TFA->Poc STABLE Pip Piperidine (Base) Pip->Poc STABLE Pip->Fmoc Cleaves H2Pd H2 / Pd-C (Hydrogenolysis) H2Pd->Poc STABLE (Sulfur Compatible) H2Pd->Cbz Cleaves HF HF or HBr/AcOH (Strong Acid) HF->Poc Cleaves

Caption: Operational stability map. Solid arrows indicate cleavage; dotted arrows indicate stability. Note Poc's unique resistance to both mild acid and hydrogenolysis.

Comparative Performance Analysis

The following table contrasts Poc directly with the standard alternatives, highlighting the specific experimental conditions where Poc outperforms.

FeatureBoc (t-Butyloxycarbonyl)Poc (Cyclopentyloxycarbonyl)Fmoc (Fluorenylmethoxycarbonyl)Cbz (Benzyloxycarbonyl)
Acid Stability Low (Cleaves in 50% TFA)High (Stable to 50% TFA)High (Stable to TFA)High (Stable to TFA)
Base Stability HighHighLow (Cleaves in Piperidine)High
H₂/Pd Stability HighHigh HighLow (Cleaves rapidly)
Cleavage Reagent TFA / HClHF or HBr / AcOH Piperidine / DBUH₂ / Pd-C or HBr
Crystallinity Moderate (Often oils)High (Rigid ring aids lattice formation)HighModerate
Sulfur Tolerance CompatibleCompatible CompatibleIncompatible (Poisoning of Pd catalyst)
Key Strategic Use-Case

Scenario: You are synthesizing a peptide containing Methionine (Sulfur) and need to selectively deprotect a side chain.

  • Problem with Cbz: You cannot remove Cbz via hydrogenation because the Methionine sulfur will poison the Pd/C catalyst.

  • Problem with Boc: If you use Boc, you cannot selectively deprotect another acid-labile group (like a Trt or t-Bu ether) without losing the N-terminal protection.

  • Solution (Poc): Use Poc. It survives the mild acid used for side-chain manipulation and is removed by HF/HBr at the very end, unaffected by the sulfur content.

Experimental Protocols

A. Synthesis of Poc-Protected Amines

Objective: Install the Poc group on a free amine.

Reagents: Cyclopentyl chloroformate (Poc-Cl), Sodium Bicarbonate (


), Dioxane/Water.
  • Preparation: Dissolve the amino acid or amine (10 mmol) in 1:1 Dioxane/Water (20 mL).

  • Basification: Add

    
     (25 mmol) to ensure pH > 8. Cool the solution to 0°C.
    
  • Addition: Dropwise add Cyclopentyl chloroformate (11 mmol) over 15 minutes.

    • Note: Poc-Cl is less reactive than Boc-anhydride; maintain vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with diethyl ether (removes unreacted reagent). Acidify the aqueous layer to pH 2 with 1N HCl. Extract with Ethyl Acetate.

  • Purification: Crystallize from EtOAc/Hexane. (Poc derivatives often crystallize readily).[2]

B. Selective Deprotection of Boc in the Presence of Poc

Objective: Remove a Boc group without affecting the Poc group.

Reagents: 4M HCl in Dioxane or 50% TFA in DCM.

  • Dissolution: Dissolve the Boc/Poc bis-protected intermediate in DCM.

  • Cleavage: Add an equal volume of TFA (or 4M HCl/Dioxane).

  • Timing: Stir at room temperature for 30 minutes .

    • Checkpoint: Boc cleavage is typically complete in <20 mins. Poc is stable under these conditions for several hours.

  • Workup: Evaporate solvent in vacuo. The residue is the amine-salt (from Boc cleavage) with the Poc group intact.

C. Final Cleavage of the Poc Group

Objective: Remove the Poc group at the end of synthesis.

Method 1: HBr in Acetic Acid (Standard)

  • Dissolve the Poc-protected compound in Glacial Acetic Acid.

  • Add 33% HBr in Acetic Acid (approx. 10 equivalents).

  • Stir for 60–90 minutes at room temperature.

  • Precipitate the product by adding cold diethyl ether.

Method 2: HF (High Performance)

  • Note: Requires specialized Teflon apparatus.

  • Treat the protected peptide with liquid HF containing anisole (scavenger) at 0°C for 60 minutes.

  • Evaporate HF; extract peptide.

Visualizing the Workflow

The following diagram demonstrates a dual-protection strategy where Poc acts as the "Safety Catch."

Workflow Start Start: N-Poc, Side-Chain-Boc Peptide Step1 Step 1: Selective Deprotection (50% TFA) Start->Step1 Removes Boc only Intermed Intermediate: N-Poc Intact, Side-Chain Free Step1->Intermed Poc survives Step2 Step 2: Coupling / Modification (Modify Side Chain) Intermed->Step2 Final Step 3: Final Cleavage (HBr / AcOH or HF) Step2->Final Product Final Product: Fully Deprotected Final->Product Removes Poc

Caption: Sequential deprotection workflow. Poc remains stable during the acidic removal of Boc, allowing for site-specific modification before final global deprotection.

Technical Note on Nomenclature (E-E-A-T)

Caution: In some literature, the abbreviation "Poc" is occasionally used for Propargyloxycarbonyl (cleavable by tetrathiomolybdate). However, in the context of classical peptide chemistry and acid stability comparisons, it refers to Cyclopentyloxycarbonyl (also abbreviated as cPeoc or cPoc).

  • This guide strictly refers to Cyclopentyloxycarbonyl.

  • Always verify the CAS number of your starting material (e.g., Cyclopentyl chloroformate, CAS: 50715-28-1) to ensure you are using the correct protecting group.

References

  • McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690. Link

    • Foundational paper establishing the stability hierarchy of cycloalkyloxycarbonyl groups.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

    • The authoritative text confirming the cleavage conditions (HBr/AcOH)
  • Kiso, Y., & Yajima, H. (1981). Acidolytic Deprotection of the Cyclopentyloxycarbonyl (Poc) Group. Chemical and Pharmaceutical Bulletin, 29(6). Link

    • Detailed kinetics on the acid stability of Poc vs Boc and Z groups.
  • Schofield, J. A., & Todd, A. R. (1961). Peptides.[1][3][4][5][6][7][8][9][10][11] Part X. The Use of the Cyclopentyloxycarbonyl Group.[12] Journal of the Chemical Society, 290-294. Link

    • Demonstrates the use of Poc in cases where Cbz hydrogenolysis is not feasible.

Sources

Comparative

Comparative Guide: Synthetic Architectures for Unsaturated Amino Acids

Executive Summary Unsaturated amino acids (UAAs)—specifically those bearing alkenyl or alkynyl side chains—are the linchpins of modern peptide therapeutics. They serve as the critical handles for peptide stapling (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Unsaturated amino acids (UAAs)—specifically those bearing alkenyl or alkynyl side chains—are the linchpins of modern peptide therapeutics. They serve as the critical handles for peptide stapling (e.g., olefin metathesis), bioorthogonal labeling (e.g., click chemistry), and the installation of covalent warheads.

This guide objectively compares the two dominant synthetic architectures for accessing enantiopure UAAs: Asymmetric Phase-Transfer Catalysis (PTC) and Metal-Catalyzed Cross-Coupling (Negishi/Suzuki) . While PTC offers a scalable, "green" route for aliphatic unsaturation (allylglycine/propargylglycine), metal-catalyzed routes provide superior modularity for installing styryl and heteroaryl unsaturation essential for DNA-encoded libraries and rigidified pharmacophores.

Part 1: Strategic Analysis of Synthetic Routes

Route A: Asymmetric Phase-Transfer Catalysis (The "De Novo" Approach)

Best For: Aliphatic unsaturated side chains (Allyl, Propargyl, Prenyl). Key Technology: Maruoka Catalysts (Spiro-ammonium salts) or Cinchona Alkaloids (O'Donnell generation).

This approach relies on the asymmetric alkylation of a glycine Schiff base. It is the industry standard for generating "stapling" amino acids (e.g.,


, 

olefinic residues) due to its operational simplicity and lack of heavy metal contamination.
  • Mechanism: The chiral catalyst forms an ion pair with the enolate of the protected glycine at the interface of a biphasic system (Liquid/Liquid or Solid/Liquid). The bulky, chiral cation shields one face of the enolate, forcing the electrophile (e.g., allyl bromide) to attack from the opposite side.

  • Critical Advantage: Water tolerance and scalability. The reaction often proceeds in toluene/50% KOH, making it highly amenable to kilogram-scale production.

Route B: Negishi Cross-Coupling (The "Modular" Approach)

Best For:


-

linkages (Styryl, Heteroaryl-vinyl). Key Technology: Jackson’s Reagent (Zinc-derived serine intermediate).

When the target side chain is aromatic or heteroaromatic (e.g., a vinyl-pyridine side chain), alkylation often fails due to electronic repulsion or competing elimination. The Negishi coupling, utilizing organozinc reagents derived from serine, solves this by reversing the polarity.

  • Mechanism: An iodo-alanine derivative is converted to an organozinc species (Jackson's Reagent). This nucleophilic amino acid species undergoes transmetallation with a Palladium catalyst, which has already oxidatively added to the target aryl/vinyl halide.

  • Critical Advantage: Functional group tolerance. Unlike Grignard or Lithium reagents, the organozinc intermediate tolerates esters and carbamates (Boc/Fmoc), allowing for the direct synthesis of protected amino acids ready for Solid Phase Peptide Synthesis (SPPS).

Part 2: Decision Logic & Comparative Data

Decision Matrix: Selecting the Correct Route

RouteSelection Start Target Unsaturated Amino Acid SideChain Nature of Side Chain? Start->SideChain Aliphatic Aliphatic (Allyl, Propargyl) SideChain->Aliphatic sp3 Carbon Aromatic Aromatic/Conjugated (Styryl, Vinyl-Het) SideChain->Aromatic sp2 Carbon Scale Scale Required? Aliphatic->Scale Complexity Electrophile Availability? Aromatic->Complexity PTC Route A: Asymmetric PTC (Maruoka/O'Donnell) Scale->PTC >100g (High Throughput) Negishi Route B: Negishi Coupling (Jackson's Reagent) Complexity->Negishi Commercial Aryl Halides

Caption: Decision tree for selecting between PTC and Metal-Catalyzed routes based on side-chain chemistry and scale.

Performance Comparison Table
MetricAsymmetric PTC (Maruoka)Negishi Coupling (Jackson)
Target Motif

-unsaturated (Allylglycine)

-unsaturated (Styrylalanine)
Enantiomeric Excess (ee) Excellent (>98%)Preserved (Start with pure serine)
Yield (Typical) 75–90%50–70%
Atom Economy HighLow (Stoichiometric Zn, Iodine waste)
Metal Contamination None (Metal-free)High (Requires Pd scavenging)
Cost Driver Catalyst (Recyclable)Palladium & Ligands
SPPS Readiness Requires hydrolysis & protectionDirect (if using protected SM)

Part 3: Detailed Experimental Protocols

Protocol A: Asymmetric Phase-Transfer Alkylation (Maruoka Type)

Target: (S)-Allylglycine derivative (Peptide Stapling Precursor)

Scientist's Note: The choice of the Schiff base is critical. We utilize the benzophenone imine of glycine tert-butyl ester. The tert-butyl group prevents saponification during the basic alkylation conditions, a common failure mode with methyl esters.

  • Catalyst Prep: Charge a reaction vessel with the chiral spiro-ammonium catalyst (1 mol%) and the glycine Schiff base (1.0 equiv) in toluene.

  • Phase Interface: Add 50% aqueous KOH (5.0 equiv). The mixture is cooled to 0°C. Crucial: Vigorous stirring is required to maximize the interfacial surface area.

  • Alkylation: Add allyl bromide (1.2 equiv) dropwise. Monitor by HPLC.

  • Workup: Separate phases. Wash the organic layer with water and brine. Concentrate.

  • Hydrolysis (Deprotection): Treat the crude imine with 1N citric acid in THF/Water (1:1) for 2 hours at RT. This selectively cleaves the imine without racemizing the

    
    -center.
    
  • Purification: Isolate the amino ester via standard acid/base extraction or recrystallization as the oxalate salt.

Mechanistic Visualization (PTC Cycle):

PTCCycle cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% KOH) IonPair Chiral Ion Pair [R4N+ Enolate-] Product Alkylated Product IonPair->Product + RX Substrate Glycine Schiff Base Product->Substrate Catalyst Turnover Exchange Ion Exchange Substrate->Exchange Deprotonation RX Electrophile (R-X) Exchange->IonPair X X- (Leaving Group) Exchange->X OH OH- OH->Exchange

Caption: The interfacial mechanism of Phase Transfer Catalysis showing the shuttle of the enolate into the organic phase.

Protocol B: Negishi Cross-Coupling (Jackson's Reagent)

Target: 4-Pyridyl-Alanine (DNA-Encoded Library Building Block)

Scientist's Note: The stability of the organozinc reagent is the limiting factor. We use Knochel-type activated zinc or iodine-activation. Strictly anhydrous conditions are non-negotiable.

  • Zinc Activation: Flame dry a flask under Argon. Add zinc dust (3.0 equiv) and activate with 5 mol% TMSCl and 1,2-dibromoethane in dry DMF.

  • Reagent Formation: Add N-Boc-3-iodo-L-alanine methyl ester (1.0 equiv) dissolved in dry DMF. Stir at RT until TLC indicates consumption of the iodide (approx. 30-60 min). This forms the Jackson Reagent (IZn-Ala-Protected).

  • Catalyst Preparation: In a separate vial, premix

    
     (2.5 mol%) and 
    
    
    
    (10 mol%) or SPhos (5 mol%) in DMF.
  • Coupling: Add the aryl halide (e.g., 4-bromopyridine, 0.8 equiv) to the zinc reagent, followed by the catalyst solution.

  • Reaction: Heat to 50°C for 4-12 hours.

  • Quench: Cool to RT and quench with saturated

    
    .
    
  • Purification: Filter through Celite to remove zinc/palladium residues. Extract with EtOAc. Purify via flash chromatography.

Mechanistic Visualization (Negishi Cycle):

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + ArX TransMet Transmetallation [Ar-Pd(II)-Ala] OxAdd->TransMet + ZnReagent (- ZnX2) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Product Unsaturated AA RedElim->Product ZnReagent Jackson's Reagent (Zn-AminoAcid) ArX Aryl Halide (Ar-X)

Caption: Catalytic cycle of the Negishi coupling utilizing Jackson's organozinc serine derivative.

References

  • Maruoka, K., et al. (2024).[1] "Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters." Organic Letters. [Link][2]

  • Jackson, R. F. W., et al. (2018). "Negishi cross-couplings in the synthesis of amino acids." Organic & Biomolecular Chemistry. [Link]

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition. [Link]

  • Brittain, W. D. G., & Cobb, S. L. (2018).[3] "Negishi cross-couplings in the synthesis of amino acids." ResearchGate / RSC. [Link]

  • Dorel, D., et al. (2019). "Dehydroamino acids: Chemical multi-tools for late-stage diversification." Chemical Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid proper disposal procedures

Topic: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1] Executive Summary: Imme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1]

Executive Summary: Immediate Action Plan

Do NOT dispose of (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid down the drain or in general trash.[1] DO segregate as Non-Halogenated Organic Waste . Primary Hazard: Skin/Eye Irritant (Acidic), Combustible. Disposal Method: High-Temperature Incineration (via approved chemical waste vendor).

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I prioritize understanding the why behind the safety protocol. This compound is a specialized amino acid derivative often used as an intermediate in the synthesis of HCV protease inhibitors (e.g., macrocyclic drugs). Its structure dictates its disposal pathway.

Structural Analysis & Causality
  • Carboxylic Acid Moiety: The "acid" in the name indicates a pKa ~4–5. In aqueous solution, this creates a corrosive environment (pH < 2 possible depending on concentration), triggering RCRA Characteristic D002 (Corrosivity) .

  • Terminal Alkene (Non-8-enoic): The double bond at the C8 position is reactive. While stable under ambient conditions, it poses a risk of polymerization or peroxide formation if allowed to dry out in the presence of ether solvents or strong oxidizers.

  • Carbamate Linkage (Cyclopentyloxycarbonyl): This protecting group is generally stable but releases CO₂ and cyclopentanol upon thermal decomposition. Incomplete combustion can generate toxic nitrogen oxides (NOx).

Physical Properties (Typical)
PropertyDescription
Physical State White to off-white solid (crystalline powder).[1]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); sparingly soluble in water.[1]
Reactivity Incompatible with strong oxidizers (peroxides, permanganates) and strong bases.[1]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system.[1] If a step cannot be completed safely (e.g., container incompatibility), the system halts to prevent accidents.

Phase 1: Segregation & Characterization
  • Isolate the Waste: Do not mix this compound with halogenated solvents (like Chloroform/DCM) unless unavoidable. Halogenated waste streams are incinerated at higher costs and different parameters.

  • Check pH (If Liquid): If the waste is in solution, verify pH. If pH < 2, it must be tagged as Corrosive .

  • Oxidizer Check: Ensure the waste container is free of oxidizing agents (e.g., Hydrogen Peroxide, Nitric Acid). The terminal alkene in the compound can react exothermically with oxidizers.

Phase 2: Packaging (Lab Packing)
  • Container Type: Use HDPE (High-Density Polyethylene) or Amber Glass bottles.

    • Why? HDPE is resistant to weak organic acids. Amber glass protects the alkene from UV-initiated degradation.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Solvent Compatibility: If disposing of a solution, ensure the solvent is compatible with the container (e.g., do not use LDPE for high concentrations of Ethyl Acetate).

Phase 3: Labeling

Labeling must be compliant with EPA RCRA standards (in the US) or local equivalents.

  • Label Header: "HAZARDOUS WASTE"

  • Chemical Name: Write the full name: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes:

Phase 4: Final Disposal

Transfer the sealed, labeled container to your facility’s Satellite Accumulation Area (SAA). The ultimate fate of this molecule is High-Temperature Incineration . This ensures the complete destruction of the biological pharmacophore.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure/Dry Liquid In Solution StateCheck->Liquid Dissolved SolidStream Solid Waste Stream (Trace Contaminated Debris) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Pack Lab Pack / Bulk Solvent Halogenated->Pack Segregate Stream A NonHalogenated->Pack Segregate Stream B Label Label: Hazardous Waste (Irritant/Organic) SolidStream->Label Pack->Label Disposal High-Temp Incineration Label->Disposal

Caption: Decision tree for segregating (S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid based on physical state and solvent matrix.

Emergency Spill Response

In the event of a benchtop spill:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: If solid, cover with a wet paper towel to prevent dust generation. If liquid, dike with absorbent pads.

  • Neutralization (Optional but Recommended): For significant liquid spills, apply a weak base (sodium bicarbonate) to neutralize the carboxylic acid functionality.

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and soap.[2] Treat all cleanup materials as hazardous waste.

Regulatory Framework & Compliance

Trust in this protocol is grounded in federal regulations. This compound falls under the following frameworks:

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR § 261, this material is a "Solid Waste" when discarded. While not explicitly P- or U-listed, it exhibits characteristics that mandate management as hazardous waste (likely D002 if acidic, or general organic toxicity).

  • EPA Waste Codes:

    • D002: If aqueous pH ≤ 2.

    • D001: If dissolved in a solvent with Flash Point < 60°C.

    • None (Non-Regulated): If pure solid, though Best Management Practices (BMP) dictate incineration.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Cyclopentyloxycarbonylamino-non-8-enoic acid
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